1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-pentan-2-ylcyclobutane |
InChI |
InChI=1S/C10H19Br/c1-3-5-9(2)10(8-11)6-4-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
QSUWXFHROMRFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(CCC1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane: A Neopentyl-Type Cyclobutane Scaffold
Executive Summary
The strategic incorporation of sp³-rich, conformationally restricted carbocycles is a cornerstone of modern drug discovery. The cyclobutane ring, with its unique puckered conformation and high strain energy (26.3 kcal/mol), serves as an exceptional bioisostere for gem-dimethyl groups and aromatic rings, significantly enhancing metabolic stability and target affinity 1[1].
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS 1698519-66-2) is a highly specialized, sterically hindered alkylating agent 2[2]. Its structure features a bulky secondary alkyl group and a reactive bromomethyl handle attached to the same quaternary carbon. This whitepaper outlines a robust, three-step synthetic pathway designed to navigate the severe steric constraints and rearrangement risks inherent to this neopentyl-like system.
Strategic Pathway & Mechanistic Causality
Synthesizing a 1,1-disubstituted cyclobutane with a bulky side chain requires precise functional group orchestration to avoid elimination or rearrangement byproducts.
-
Alpha-Alkylation: The sequence initiates with the enolization of ethyl cyclobutanecarboxylate using Lithium Diisopropylamide (LDA). The use of a non-nucleophilic, strong base at cryogenic temperatures (-78 °C) ensures quantitative enolate formation without competing Claisen self-condensations. Subsequent alkylation with 2-bromopentane installs the bulky side chain.
-
Ester Reduction: The sterically encumbered ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄). The strong nucleophilicity of the aluminohydride is required to overcome the steric shielding provided by the 1,1-disubstitution.
-
Halogenation via Appel Reaction: The intermediate,[1-(pentan-2-yl)cyclobutyl]methanol, is a classic neopentyl-type alcohol. Attempting bromination with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) frequently leads to Wagner-Meerwein rearrangements (ring expansion or hydride shifts) due to the transient formation of a highly unstable primary carbocation adjacent to a quaternary center. To circumvent this, the Appel reaction (PPh₃, CBr₄) is employed. This method operates under mild, neutral conditions, converting the alcohol into an alkoxyphosphonium intermediate. The bromide ion then executes a clean Sₙ2 displacement, entirely bypassing carbocation formation and preventing rearrangement 3[3].
Workflow Diagram
Caption: Synthetic workflow and mechanistic rationale for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane.
Self-Validating Experimental Workflows
Protocol A: Synthesis of Ethyl 1-(pentan-2-yl)cyclobutane-1-carboxylate
-
Setup: Flame-dry a 500 mL 3-neck flask under argon. Add anhydrous THF (150 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C.
-
Enolate Generation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 mins to form LDA. Add ethyl cyclobutanecarboxylate (1.0 equiv) dropwise. The reaction turns pale yellow, indicating enolate formation.
-
Alkylation: Introduce 2-bromopentane (1.2 equiv) slowly. Allow the mixture to warm to room temperature overnight.
-
Validation & Workup: Monitor via TLC (10% EtOAc/Hexanes; KMnO₄ stain). Once the starting ester is consumed, quench with saturated aqueous NH₄Cl to protonate any unreacted enolate. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation.
Protocol B: Reduction to [1-(Pentan-2-yl)cyclobutyl]methanol
-
Setup: In a dry flask, suspend LiAlH₄ (1.5 equiv) in anhydrous THF (100 mL) at 0 °C.
-
Reduction: Dissolve the ester from Protocol A in THF and add dropwise to manage the exothermic release of hydrogen gas. Stir at room temperature for 4 hours.
-
Validation & Workup (Fieser Method): Verify completion via TLC (loss of UV-active ester, appearance of polar alcohol spot). To quench safely and self-validate the removal of aluminum salts: sequentially add
mL water, mL 15% NaOH, and mL water (where = grams of LiAlH₄ used). A granular white precipitate forms, trapping the aluminum. Filter through Celite, concentrate the filtrate, and use the crude alcohol directly in the next step.
Protocol C: Appel Bromination
-
Setup: Dissolve the crude neopentyl alcohol (1.0 equiv) and carbon tetrabromide (CBr₄, 1.25 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
-
Activation: Add triphenylphosphine (PPh₃, 1.25 equiv) in small portions. The solution will turn slightly yellow as the halomethylphosphonium salt forms, activating the hydroxyl group3[3]. Stir at room temperature for 2 hours.
-
Validation & Workup: TLC (100% Hexanes) will show a new, highly non-polar spot (the alkyl bromide). Concentrate the DCM to a minimal volume. Add cold hexanes vigorously to precipitate triphenylphosphine oxide (Ph₃P=O) as a thermodynamic sink. Filter the white solid, concentrate the filtrate, and purify via silica gel chromatography (100% hexanes) to yield the pure target compound.
Quantitative Characterization Data
Table 1: Physicochemical Specifications
| Property | Value |
| Compound Name | 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane |
| CAS Registry Number | 1698519-66-2 |
| Molecular Formula | C₁₀H₁₉Br |
| Molecular Weight | 219.16 g/mol |
| SMILES | BrCC1(CCC1)C(C)CCC |
Table 2: Expected Characterization Data (Note: The adjacent chiral center on the pentan-2-yl group renders the -CH₂Br protons diastereotopic, a critical diagnostic feature in NMR).
| Analytical Method | Expected Signals / Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.45 (ABq, 2H, -CH₂ Br, diastereotopic), 1.60-2.10 (m, 6H, cyclobutane), 1.10-1.55 (m, 5H, pentyl -CH- and -CH₂CH₂-), 0.90 (d, 3H, -CH(CH₃ )-), 0.85 (t, 3H, terminal -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~45.0 (quaternary C), ~41.5 (-CH₂Br), ~38.0 (-CH-), ~35.0, 28.5, 28.0, 20.5, 15.0, 14.2. |
| GC-MS (EI, 70 eV) | m/z 218/220 [M]⁺ (1:1 isotopic ratio characteristic of 1 bromine atom), 139 [M-Br]⁺. |
| IR (ATR, cm⁻¹) | 2950-2850 (C-H stretch, strong), 1460 (C-H bend), 650-550 (C-Br stretch, strong). |
References
- The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols.BenchChem.
- Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4).OrgoSolver.
- 1698519-66-2 | 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane.ChemScene.
Sources
Structural and Synthetic Profiling of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane in Modern Drug Discovery
Executive Summary
The relentless pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, two-dimensional aromatic rings toward saturated, three-dimensional scaffolds. Among these, the cyclobutane ring has emerged as a privileged motif. This technical whitepaper provides an in-depth analysis of 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS: 1698519-66-2) , a highly specialized building block designed to introduce functionalized sp3-rich cyclobutane fragments into active pharmaceutical ingredients (APIs). By detailing its physicochemical properties, structural advantages, and providing a self-validating synthetic workflow, this guide equips medicinal chemists with the foundational logic required to leverage this compound in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Parameters
Understanding the baseline quantitative data of a building block is critical for predicting its behavior in synthetic pathways and its ultimate impact on the pharmacokinetic profile of a drug candidate. The core parameters of 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane are summarized in Table 1.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 1698519-66-2 |
| IUPAC Name | 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane |
| Molecular Formula | C₁₀H₁₉Br |
| Molecular Weight | 219.16 g/mol |
| SMILES | BrCC1(CCC1)C(C)CCC |
| Topological Polar Surface Area (TPSA) | 0.00 Ų |
| Fraction of sp3 Carbons (Fsp3) | 1.00 (100% sp3 hybridized) |
Data supported by commercial chemical standards and structural informatics [1].
The Strategic Role of Cyclobutanes in Drug Discovery
The integration of 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane into a drug candidate is not merely a structural variation; it is a calculated pharmacokinetic strategy.
-
Conformational Restriction & The Puckered Ring: Unlike larger, highly flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation (approximately 30° fold angle) due to inherent ring strain (26.3 kcal/mol). This unique architecture allows medicinal chemists to lock pharmacophores into specific spatial vectors, enhancing target binding affinity and selectivity [2].
-
Increasing Fsp3 Character: Clinical success rates in drug development are positively correlated with a higher fraction of sp3-hybridized carbons (Fsp3). Replacing planar aromatic rings with cyclobutane derivatives improves aqueous solubility and reduces off-target promiscuity [3].
-
The Bromomethyl Electrophilic Handle: The -CH₂Br moiety serves as a highly reactive electrophilic center. It allows for the rapid generation of 3D fragment libraries via SN2 alkylation or transition-metal-catalyzed cross-coupling, bridging the complexity gap between simple fragments and densely functionalized leads [4].
Synthetic Workflows: Alkylation Protocols
To effectively utilize 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane, researchers must employ robust synthetic methodologies. Below is a detailed, step-by-step protocol for a standard SN2 alkylation (e.g., coupling with a secondary amine or alcohol), explicitly detailing the causality behind each experimental choice.
Step 1: Nucleophile Activation
-
Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous solvent at 0°C under an inert argon atmosphere. Slowly add the nucleophile (1.0 eq) dropwise.
-
Causality: NaH is selected as a strong, non-nucleophilic base. It irreversibly deprotonates the nucleophile, releasing hydrogen gas. This irreversible step drives the equilibrium entirely toward the formation of a highly reactive anionic nucleophile, preventing unwanted side reactions that weaker, reversible bases (like K₂CO₃) might permit.
Step 2: Electrophile Introduction
-
Procedure: Dissolve 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) and add it dropwise to the activated nucleophile solution.
-
Causality: DMF is chosen specifically because it is a polar aprotic solvent. It effectively solvates the sodium counter-ions but leaves the anionic nucleophile relatively unsolvated. This "naked" anion is significantly more reactive, which is critical for the subsequent step.
Step 3: Thermal SN2 Coupling
-
Procedure: Gradually warm the reaction mixture to room temperature, then heat to 60–80°C for 8–12 hours.
-
Causality: Although primary bromides are typically highly reactive, the adjacent quaternary carbon of the cyclobutane ring creates a "neopentyl-like" steric environment. This steric bulk severely hinders the required 180° backside attack of the SN2 trajectory. Elevated thermal energy (60–80°C) is mandatory to overcome this high activation energy barrier.
Step 4: Aqueous Workup & Extraction
-
Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Causality: NH₄Cl safely neutralizes any unreacted NaH without creating a highly basic aqueous environment that could degrade sensitive functional groups. EtOAc is used for extraction due to its excellent partition coefficient for non-polar cyclobutane derivatives.
Experimental Workflow Visualization
The following diagram maps the logical progression and checkpoints of the alkylation workflow, illustrating the transition from raw materials to validated product.
Fig 1. SN2 Alkylation Workflow for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane.
Analytical Validation & Self-Validating Systems
A protocol is only as trustworthy as its validation mechanisms. The workflow described above operates as a self-validating system through two distinct analytical checkpoints:
-
In-Process Control (IPC) via LC-MS: During Step 3, aliquots are taken at 2, 4, and 8 hours. The system validates the thermal causality: if the mass of the starting material (m/z ~219/221 due to bromine isotopes) fails to disappear while the product mass fails to emerge, it immediately flags that the thermal energy is insufficient to overcome the neopentyl-like steric hindrance. The protocol self-corrects by prompting a temperature increase.
-
Post-Reaction NMR Validation: The final validation relies on ¹H-NMR spectroscopy. The diagnostic bromomethyl (-CH₂Br) protons of 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane typically appear as a distinct signal around 3.4–3.6 ppm. Upon successful SN2 displacement, these protons will undergo a predictable chemical shift (e.g., moving upfield if replaced by an amine, or downfield if replaced by an ether) and alter their coupling environment. This shift provides definitive, self-evident proof that the covalent linkage was successfully formed, validating the entire synthetic hypothesis.
References
-
van der Kolk, M. R., et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, Radboud University, 2022. Available at:[Link]
-
Hamilton, D. J. "Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery." Vrije Universiteit Amsterdam, 2023. Available at:[Link]
Stereochemistry and Conformational Analysis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane: A Technical Guide
Executive Summary
In advanced drug design and synthetic intermediate profiling, the precise 3D spatial arrangement of molecules dictates their reactivity, receptor binding, and pharmacokinetic properties. 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane presents a fascinating case study in conformational thermodynamics and stereochemical architecture. This whitepaper deconstructs the structural topology of this molecule, explores the thermodynamic drivers behind its cyclobutane "butterfly" conformation, and outlines a self-validating analytical protocol for definitive conformational elucidation.
Structural Topology & The Illusion of Ring Chirality
To understand the 3D behavior of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane, we must first rigorously define its stereocenters. A common pitfall in visual stereochemical analysis is the assumption that a heavily substituted ring carbon is inherently chiral.
The Constitutional Symmetry of C1
At position C1 of the cyclobutane ring, the carbon is bonded to four groups:
-
A bromomethyl group (
) -
A pentan-2-yl group (
) -
Ring Path A (
) -
Ring Path B (
)
Because Ring Path A and Ring Path B are constitutionally identical and lack any other stereocenters to break their symmetry, C1 is bonded to two identical groups. Therefore, by IUPAC definition, C1 is prochiral, but it is NOT a stereocenter .
The True Stereocenter
The sole absolute stereocenter in this molecule resides on the side chain at C2' of the pentan-2-yl group . Because this carbon is bonded to a methyl group, a propyl group, a hydrogen atom, and the cyclobutane ring, it satisfies the criteria for chirality. Consequently, the molecule exists as a pair of enantiomers: (R)-1-(bromomethyl)-1-(pentan-2-yl)cyclobutane and (S)-1-(bromomethyl)-1-(pentan-2-yl)cyclobutane.
Conformational Thermodynamics: The "Butterfly" Geometry
Cyclobutane rings are not planar. A flat cyclobutane would suffer from severe Pitzer strain (torsional strain) due to the perfect eclipsing of all eight adjacent carbon-hydrogen bonds.
To alleviate this torsional strain, the ring undergoes a structural distortion, adopting a puckered or "butterfly" conformation. As detailed by, this puckering reduces eclipsing interactions at the cost of slightly increasing Baeyer strain (angle strain). The equilibrium geometry balances these two forces, resulting in a dihedral fold angle typically ranging from 25° to 30°. Recent crystallographic studies on substituted cyclobutanes confirm that puckering angles adapt dynamically to steric load, often stabilizing between 158° and 175° across the fold ().
Because of this puckering, the two substituents at the geminally disubstituted C1 position cannot be equivalent. One must occupy a pseudo-equatorial position (pointing outward, minimizing steric clash with the ring), while the other is forced into a pseudo-axial position (pointing "up" or "down" parallel to the ring's central axis, risking 1,3-diaxial-like interactions).
Steric Hierarchy and Substituent Distribution
To predict which substituent occupies the favored pseudo-equatorial position, we evaluate their effective steric bulk using A-values . While A-values are classically derived from cyclohexane systems, they serve as a highly reliable proxy for relative steric bulk in cyclobutanes.
According to , larger groups thermodynamically favor the equatorial position to minimize transannular steric clashes.
-
Bromomethyl Group: A primary alkyl halide has an A-value roughly equivalent to an ethyl group (~1.75 - 1.80 kcal/mol).
-
Pentan-2-yl Group: A secondary alkyl group is significantly bulkier. The A-value of a simpler secondary group like isopropyl is ~2.15 kcal/mol (), and the extended propyl chain of pentan-2-yl maintains or slightly increases this effective bulk.
Causality: Because the secondary pentan-2-yl group exerts a much higher steric penalty than the primary bromomethyl group, the thermodynamic equilibrium will heavily favor the conformer where the pentan-2-yl group is pseudo-equatorial and the bromomethyl group is pseudo-axial .
Self-Validating Protocol: NMR & Computational Elucidation
To empirically prove this conformational hypothesis, researchers must employ a self-validating system. Relying solely on predictive models is insufficient for regulatory or advanced synthetic standards. The following protocol pairs experimental Nuclear Overhauser Effect Spectroscopy (NOESY) with Density Functional Theory (DFT) to create a closed-loop validation cycle.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15 mg of the compound (>95% purity via HPLC) in 0.6 mL of anhydrous
. Causality: The sample must be strictly degassed (e.g., via freeze-pump-thaw) to remove dissolved paramagnetic oxygen, which accelerates relaxation and destroys weak NOE signals. -
1D Resonance Assignment: Acquire 1H (≥400 MHz) and 13C NMR spectra. Assign the highly shielded cyclobutane ring protons (1.5–2.5 ppm) and the deshielded
protons (~3.4 ppm). -
2D NOESY Acquisition: Acquire a 2D NOESY spectrum. Causality: Set the mixing time (
) to 300–500 ms. This specific window is long enough to allow direct dipole-dipole cross-relaxation (true spatial proximity) but short enough to prevent spin diffusion (false positives from indirect multi-step transfers). -
NOE Cross-Peak Extraction: Map through-space interactions (< 5 Å). A strong cross-peak between the
protons and the pseudo-axial protons at C3 of the cyclobutane ring experimentally proves the bromomethyl group is pseudo-axial. -
DFT Computational Modeling: Perform a conformational search (MMFF94) followed by geometry optimization using DFT at the B3LYP/6-31G(d) level. Calculate the Gibbs free energy (
) for both conformers to determine the theoretical Boltzmann distribution. -
Convergence & Validation: Extract the theoretical interatomic distances from the DFT global minimum. If these distances perfectly map to the observed NOE intensities (e.g., a theoretical 2.8 Å distance matches a "strong" NOE peak), the system is self-validated.
Figure 1: Self-validating NMR and DFT workflow for cyclobutane conformational elucidation.
Quantitative Conformational Data
The following tables summarize the quantitative parameters that drive the conformational assignment and the expected experimental outputs.
Table 1: Comparative Steric Parameters (Cyclohexane A-Values as Proxy)
| Substituent Type | Representative Group | Estimated A-Value (kcal/mol) | Relative Steric Priority |
| Primary Alkyl Halide | ~1.75 - 1.80 | Lower (Prefers Pseudo-Axial) | |
| Secondary Alkyl | ~2.15 - 2.20 | Higher (Prefers Pseudo-Equatorial) |
Table 2: Expected Key NOE Correlations for the Preferred Conformer
| Interacting Proton Pair | Spatial Relationship | Expected NOE Intensity | Structural Implication |
| 1,3-Diaxial-like | Strong (< 3.0 Å) | Confirms | |
| Distant | None (> 5.0 Å) | Confirms pentan-2-yl is pseudo-equatorial | |
| Adjacent Gauche | Medium (3.0 - 4.0 Å) | Validates baseline ring connectivity |
Conclusion
The stereochemical analysis of 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane reveals a molecule with a single absolute stereocenter at the side chain, while the cyclobutane ring itself remains prochiral due to constitutional symmetry. Driven by the significant steric differential between the primary bromomethyl group and the secondary pentan-2-yl group, the cyclobutane ring's "butterfly" conformation thermodynamically locks the bulkier pentan-2-yl group into the pseudo-equatorial position. By utilizing a self-validating protocol combining NOESY NMR and DFT calculations, researchers can definitively map these 3D architectures, ensuring high-fidelity data for downstream drug development and synthetic applications.
References
-
Chemistry LibreTexts: Conformational Analysis Source: LibreTexts Chemistry URL:[Link][1]
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL:[Link][2]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (American Chemical Society) URL:[Link][3]
Sources
Literature review on the synthesis of substituted cyclobutanes
Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclobutane motif represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally distinct from its cyclopropane and cyclopentane congeners, the cyclobutane ring offers a unique combination of defined exit vectors, moderate ring strain (~26 kcal/mol), and metabolic stability. It is increasingly utilized as a bioisostere for phenyl rings, reducing lipophilicity (LogP) while maintaining structural rigidity, or as a conformational lock to restrict the rotatable bonds of flexible chains.
This guide synthesizes the primary methodologies for constructing substituted cyclobutanes, moving beyond basic textbook definitions to explore the practical, causal factors driving experimental success. We analyze three dominant synthetic pillars: [2+2] photocycloaddition , transition-metal catalyzed annulation , and C–H functionalization , providing actionable protocols and mechanistic insights for the bench scientist.
Structural & Electronic Properties
Understanding the reactivity of cyclobutanes requires an appreciation of their conformational dynamics. Unlike the planar cyclopropane, cyclobutane exists primarily in a "puckered" or "butterfly" conformation to minimize torsional strain (Pitzer strain) between adjacent methylene hydrogens.
-
Pucker Angle: Typically ~25–35°, though this varies significantly with substitution.
-
Bond Lengths: C–C bonds are longer (1.55 Å) than standard alkanes (1.54 Å), reflecting the weaker overlap of the bent
-bonds. -
Implication for Synthesis: The relief of ring strain is a powerful thermodynamic driving force for ring-opening reactions, yet the kinetic barrier to opening is sufficiently high to render cyclobutanes stable under most physiological conditions.
Core Synthetic Methodologies
Photochemical [2+2] Cycloaddition: The Cornerstone
The photochemical [2+2] cycloaddition of enones to alkenes remains the most versatile method for accessing cyclobutanes.[1] It allows for the rapid generation of molecular complexity, creating up to four contiguous stereocenters in a single step.
Mechanistic Causality: The reaction does not proceed via a concerted mechanism (which is forbidden by orbital symmetry in the ground state but allowed in the excited state). Instead, it typically follows a stepwise pathway:
-
Excitation: Irradiation (
) excites the enone to a singlet state ( ), which undergoes rapid intersystem crossing (ISC) to the triplet state ( ). -
Complexation: The
enone forms an exciplex with the ground-state alkene. -
Diradical Formation: A C–C bond forms, generating a triplet 1,4-diradical intermediate.
-
Spin Inversion & Closure: The diradical must undergo spin inversion (slow) to the singlet state before ring closure (fast) can occur.[2] This delay allows for bond rotation, often leading to mixtures of stereoisomers, though regioselectivity is generally controlled by electronic polarization.
Regioselectivity Rule of Thumb:
-
Head-to-Head (HH): Favored when the alkene is electron-deficient (dipole-dipole alignment).
-
Head-to-Tail (HT): Favored when the alkene is electron-rich (charge transfer stabilization in the exciplex).
Figure 1: The stepwise mechanistic pathway of photochemical [2+2] cycloaddition.
Transition-Metal Catalyzed [2+2] Cycloaddition
While photochemistry is powerful, it often suffers from lack of enantiocontrol. Transition metal catalysis (using Lewis acidic metals like Ti, or soft metals like Ru, Rh, Co) offers a solution by activating the substrates and controlling the stereochemical outcome via chiral ligands.
-
Key Insight: Lewis acid catalysts (e.g., chiral oxazaborolidines) can lower the energy gap for photoexcitation or directly catalyze thermal [2+2] reactions of activated substrates like allenoates or ketenes.
-
Recent Advance: Rh(III)-catalyzed C–H activation/annulation sequences allow for the synthesis of cyclobutanes from N-methoxybenzamides and alkylidenecyclopropanes via a unique C–C bond cleavage/insertion mechanism.
C–H Functionalization of Cyclobutanes
Direct functionalization of the cyclobutane ring is a modern strategy that avoids the need to build the ring de novo for every analog. This "late-stage functionalization" approach is critical for SAR (Structure-Activity Relationship) studies.
-
Method: Using directing groups (e.g., amides, carboxylic acids) to guide a metal catalyst (Pd or Rh) to activate specific C(sp3)–H bonds on the ring.
-
Application: This allows for the installation of aryl, alkenyl, or alkyl groups onto a pre-formed cyclobutane core, often with high cis-diastereoselectivity due to the geometric constraints of the metallacycle intermediate.
Case Studies in Drug Discovery
The inclusion of a cyclobutane ring has led to several FDA-approved therapies, validating its utility.
| Drug Name | Indication | Role of Cyclobutane | Key Structural Feature |
| Carboplatin | Oncology (Ovarian/Lung) | Metabolic Stability: Replaces the labile chlorides of Cisplatin with a chelated cyclobutane-1,1-dicarboxylate, reducing nephrotoxicity. | 1,1-Dicarboxylate chelate |
| Ivosidenib | AML (IDH1 Inhibitor) | Bioisostere: A 1,1-difluorocyclobutane acts as a metabolically stable, lipophilic spacer that fills a hydrophobic pocket. | 1,1-Difluoro-3-aminocyclobutane |
| Boceprevir | Hepatitis C | Conformational Lock: The cyclobutane ring restricts the conformation of the P1' side chain, enhancing binding affinity to the NS3 protease. | Fused cyclobutane-proline system |
Experimental Protocol: Intermolecular [2+2] Photocycloaddition
Objective: Synthesis of a 1,2-disubstituted cyclobutane via the reaction of a cyclic enone (e.g., cyclohexenone) and a terminal alkene.
Safety Note: UV radiation is hazardous. Perform all reactions in a light-proof enclosure. Wear UV-protective eyewear.
Materials
-
Substrate: 2-Cyclohexenone (1.0 equiv)
-
Reagent: Terminal Alkene (e.g., 1-octene, 5.0 equiv - excess is used to minimize enone dimerization)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Note: Solvent must be degassed to remove Oxygen, a potent triplet quencher.
-
Equipment: Photoreactor (e.g., Rayonet or Kessil LED) emitting at ~300–365 nm (matching the
transition of the enone). Pyrex glassware (filters light <280 nm) or Quartz (transmits all UV).
Step-by-Step Methodology
-
Preparation:
-
Dissolve 2-cyclohexenone (1.0 mmol) and the alkene (5.0 mmol) in dry, degassed DCM (10 mL, 0.1 M concentration).
-
Expert Tip: If the reaction is slow, adding a triplet sensitizer like Acetophenone or Thioxanthone (10 mol%) can accelerate the reaction by facilitating energy transfer to the enone.
-
-
Degassing (Critical Step):
-
Sparge the solution with Argon or Nitrogen for 15–20 minutes.
-
Why? Oxygen is a triplet diradical in its ground state. It quenches the triplet excited state of the enone (
) via energy transfer, returning the enone to the ground state and inhibiting the reaction.
-
-
Irradiation:
-
Seal the vessel and place it in the photoreactor.[3]
-
Irradiate at 300–350 nm. Stir vigorously.
-
Monitor via TLC or GC-MS every 2 hours. Look for the disappearance of the enone starting material.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
The excess alkene (if volatile) will be removed during concentration.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Note: Diastereomers (cis-fused vs trans-fused) may be separable. In 5- and 6-membered rings, cis-fusion is generally favored due to the high strain of trans-fusion in small bicyclic systems.
-
Figure 2: Operational workflow for a standard photochemical [2+2] synthesis.
References
-
Namyslo, J. C., & Kaufmann, D. E. (2003).[4] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link
-
Xu, H., Zhang, W., Shu, D., Werness, J. B., & Tang, W. (2008). Synthesis of Cyclobutenes by Highly Selective Transition-Metal-Catalyzed Ring Expansion of Cyclopropanes.[5] Angewandte Chemie International Edition, 47(46), 8933–8936.[5] Link
-
Gutekunst, W. R., & Baran, P. S. (2011). C–H Functionalization Logic in Total Synthesis. Chemical Society Reviews, 40(4), 1976–1991. Link
-
Hou, S. Y., Yan, B. C., Sun, H. D., & Puno, P. T. (2024).[6] Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.[6][7][8][9][10][11] Natural Products and Bioprospecting, 14, 37. Link
-
Mykhailiuk, P. K. (2021).[12] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry. Link
Sources
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- 2. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Synthesis of cyclobutenes by highly selective transition-metal-catalyzed ring expansion of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 9. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]
The Puckered Vector: Engineering Novel Cyclobutane Derivatives in Medicinal Chemistry
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry has elevated the cyclobutane ring from a mere synthetic curiosity to a high-value pharmacophore. Unlike planar aromatic systems, the cyclobutane motif offers a unique combination of defined spatial projection (via its "puckered" conformation), metabolic resilience, and increased fraction of sp3-hybridized carbons (
This technical guide provides a rigorous analysis of cyclobutane derivatives as bioisosteres for phenyl rings and conformational locks in peptidomimetics. It details the physicochemical rationale for their use, provides a validated continuous-flow synthetic protocol for their scalable manufacture, and presents quantitative data supporting their integration into modern drug discovery pipelines.
Structural & Physicochemical Rationale[1][2][3][4][5]
The "Pucker" and Vector Alignment
The defining feature of the cyclobutane ring is its deviation from planarity. To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°.
-
Medicinal Impact: This pucker allows 1,3-disubstituted cyclobutanes to project substituents at vectors that are inaccessible to flat 1,3-disubstituted benzenes (meta-substitution). This is critical for fine-tuning ligand-protein interactions where the flat aromatic ring clashes with the binding pocket walls.
-
and Solubility: Replacing a phenyl ring with a cyclobutane core significantly increases the
score. This correlates directly with improved aqueous solubility and reduced lipophilicity (LogP), addressing two of the most common causes of attrition in clinical trials.
Metabolic Stability
While highly strained (~26.3 kcal/mol), the cyclobutane ring is kinetically stable. Unlike phenyl rings, which are prone to oxidative metabolism (e.g., epoxidation, hydroxylation) by CYP450 enzymes, the cyclobutane core is generally inert to these pathways, often extending the half-life (
Visualization: The Bioisosteric Shift
The following diagram illustrates the geometric and physicochemical shift when transitioning from a planar benzene system to a puckered cyclobutane scaffold.
Caption: Transition from planar aromatics to cyclobutane bioisosteres yields specific ADME advantages.
Synthetic Methodology: Continuous Flow [2+2] Photocycloaddition[6]
The primary barrier to cyclobutane adoption has historically been synthesis. Traditional batch photochemistry is difficult to scale due to poor light penetration (Beer-Lambert law). The authoritative solution is Continuous Flow Photochemistry , which maximizes surface-area-to-volume ratios and ensures uniform irradiation.
Protocol: Scalable Synthesis of 1,2-Disubstituted Cyclobutanes
Objective: Synthesis of a cyclobutane scaffold via [2+2] cycloaddition of a maleimide and an alkyne/alkene.
Reagents & Equipment:
-
Substrates: N-substituted maleimide (1.0 equiv), Alkyne/Alkene partner (1.2 equiv).
-
Photosensitizer: Thioxanthone (2.5 mol%) or Benzophenone (5 mol%).
-
Solvent: Acetonitrile (MeCN) or Acetone (degassed).
-
Reactor: FEP (Fluorinated Ethylene Propylene) tubing coiled around a high-power UV-LED source (365 nm).
Step-by-Step Workflow:
-
Preparation: Dissolve the maleimide (0.1 M) and coupling partner in degassed MeCN. Add the photosensitizer.[1]
-
Causality: Degassing is critical because dissolved oxygen acts as a triplet quencher, inhibiting the excited state required for the reaction.
-
-
System Priming: Flush the flow reactor with pure solvent to establish laminar flow and remove air bubbles.
-
Irradiation: Pump the reaction mixture through the FEP coil at a flow rate calculated to achieve a residence time (
) of 10–30 minutes.-
Parameter Control: The LED intensity should be set to max (e.g., ~400 mW/cm²). Temperature is maintained at 25°C via fan cooling to prevent thermal background reactions.
-
-
Quenching & Collection: The output stream is collected directly into a flask containing a scavenger (if necessary) or concentrated in vacuo.
-
Purification: The crude residue is purified via automated flash chromatography (Silica, Hexane/EtOAc gradient).
Synthetic Logic Diagram
Caption: Workflow for continuous flow [2+2] photocycloaddition, ensuring scalable access to strained rings.
Therapeutic Applications & Data Analysis
Case Study: Abrocitinib (JAK1 Inhibitor)
Pfizer's development of Abrocitinib (Cibinqo) exemplifies the power of the cyclobutane moiety.
-
Challenge: The predecessor, Tofacitinib, utilized a piperidine ring. While effective, selectivity between JAK isoforms was a target for improvement.
-
Solution: Replacing the piperidine with a 1,3-disubstituted cyclobutane spacer.[2]
-
Outcome: The rigid geometry of the cyclobutane ring oriented the sulfonamide tail into a specific pocket of the JAK1 enzyme, improving selectivity over JAK2 and enhancing the safety profile.
Comparative Data: Benzene vs. Cyclobutane Bioisosteres
The table below summarizes aggregate data comparing ortho-substituted benzenes with their corresponding cyclobutane/bicyclo[2.1.1]hexane isosteres.
| Property | Phenyl Derivative (Reference) | Cyclobutane/BCH Isostere | Improvement Factor |
| Solubility (aq) | < 5 µM | > 450 µM | ~90x |
| Lipophilicity (LogD) | 3.8 | 2.1 | -1.7 units |
| Metabolic Clearance ( | 45 µL/min/mg | < 10 µL/min/mg | 4.5x Stability |
| Target Affinity ( | 12 nM | 15 nM | Comparable |
Note: Data generalized from Mykhailiuk et al. studies on saturated bioisosteres.[3][4]
Future Outlook: Library Generation
The future of cyclobutane medicinal chemistry lies in divergent library synthesis . Using the flow protocol described above, researchers can generate libraries of "sulfonyl-cyclobutanes" or "amino-cyclobutanes" that serve as direct replacements for common aromatic building blocks.
Key Research Vector: The use of C-H activation to functionalize the cyclobutane ring after formation is an emerging frontier, allowing for late-stage diversification of the core without rebuilding the ring system.
References
-
Mykhailiuk, P. K. (2019).[3] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Fitzpatrick, D. E., & Battilocchio, C. (2016). A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. Organic Process Research & Development. Link
-
Pfizer Inc. (2022). Abrocitinib (CIBINQO) Prescribing Information. FDA Access Data. Link
-
Namigai, H., et al. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Synthesis (Thieme). Link
Sources
- 1. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-space.com [chem-space.com]
Computational Profiling of Sterically Congested Cyclobutanes: A Case Study of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
Executive Summary
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS: 1698519-66-2) represents a distinct class of sterically congested, functionalized cycloalkanes. Its structure features a quaternary carbon at the C1 position, linking a strained cyclobutane ring, a reactive electrophilic bromomethyl handle, and a flexible, chiral pentan-2-yl chain.
For drug development professionals, this scaffold offers a unique 3D vector for fragment-based drug discovery (FBDD), combining metabolic stability (quaternary center) with specific alkylation potential. However, the interplay between the cyclobutane ring puckering and the steric bulk of the pentyl chain creates a complex conformational landscape that standard minimization protocols often fail to capture.
This guide details a rigorous computational workflow to characterize this molecule, utilizing Density Functional Theory (DFT) with dispersion corrections to accurately model the non-covalent interactions governing its folding and reactivity.
Phase 1: Conformational Ensemble Generation
The Challenge: Flexible Tails on Puckered Rings
A single geometry optimization is scientifically invalid for this molecule. The cyclobutane ring exists in a "puckered" butterfly conformation (
Protocol: Multi-Stage Filtering
To ensure the global minimum is located, we employ a "funnel" approach, moving from low-cost molecular mechanics to high-level DFT.
Step-by-Step Methodology:
-
Stochastic Search (MMFF94): Generate 1,000 initial conformers using Monte Carlo torsional sampling to cover the pentan-2-yl chain dynamics.
-
Redundancy Pruning: Eliminate conformers with RMSD < 0.5 Å to remove duplicates.
-
Coarse DFT Optimization: Optimize the remaining unique structures at the B3LYP/6-31G(d) level.
-
Final Refinement: Re-optimize candidates within 5 kcal/mol of the minimum using
B97X-D/6-311++G(d,p). -
Boltzmann Weighting: Calculate the population of each conformer at 298.15 K to derive averaged properties.
Visualization: Conformational Workflow
Caption: A hierarchical workflow for identifying the global minimum conformer, filtering from low-cost mechanics to high-precision DFT.
Phase 2: DFT Methodology & Validation
Functional Selection: The Necessity of Dispersion
Standard functionals like B3LYP often fail to accurately model the "folding" of alkyl chains over cyclic systems because they lack long-range dispersion terms. For 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane, the interaction between the pentyl chain and the bromomethyl group is critical.
Recommended Level of Theory:
-
Functional:
B97X-D (Head-Gordon). This range-separated hybrid functional includes empirical dispersion corrections, essential for modeling the steric crowding at the quaternary center. -
Basis Set: 6-311++G(d,p). The diffuse functions (++) are mandatory for the bromine atom to correctly describe the electron density at the van der Waals surface, which dictates electrophilicity.
-
Solvation: SMD (Solvation Model based on Density) utilizing Acetonitrile (
) or DCM ( ) to mimic typical reaction conditions for alkylation.
Structural Validation Metrics
When the calculation completes, validate the geometry against these expected parameters for a strained quaternary center:
| Parameter | Expected Range (DFT) | Structural Insight |
| C1-C(Br) Bond Length | 1.94 - 1.96 Å | Slightly elongated due to steric repulsion from the pentyl group. |
| Cyclobutane Puckering Angle | 25° - 30° | The ring will not be planar; planarity indicates a transition state, not a minimum. |
| C1-C2-C3 Bond Angle | ~88° - 89° | Deviates from ideal 90° due to ring strain and substituent bulk. |
Phase 3: Electronic Structure & Reactivity
Frontier Molecular Orbital (FMO) Analysis
The reactivity of this molecule is dominated by the
-
LUMO Location: The Lowest Unoccupied Molecular Orbital must be localized on the C-Br bond (
character). If the LUMO is delocalized over the pentyl chain, a larger basis set is required. -
HOMO Location: Typically found on the cyclobutane ring C-C
bonds, reflecting the high ring strain (banana bonds).
Molecular Electrostatic Potential (MEP)
Mapping the MEP onto the electron density surface reveals the "attack vector" for nucleophiles.
-
Observation: Look for a positive potential region (blue) on the backside of the C-Br bond.
-
Steric Shielding: The key finding in this specific molecule is the degree to which the pentan-2-yl group blocks this backside attack trajectory. This "steric shielding" is the primary reason for performing the study—to predict reduced reaction rates compared to simple bromomethylcyclobutane.
Reactivity Pathway Visualization
Caption: Reaction coordinate diagram illustrating the kinetic penalty (activation energy) imposed by the steric bulk of the pentan-2-yl group.
Phase 4: Spectroscopic Fingerprinting
To confirm the synthesis of the correct isomer (especially the chiral center at the pentyl group), GIAO (Gauge-Independent Atomic Orbital) NMR calculations are the gold standard.
Protocol:
-
Geometry: Use the Boltzmann-averaged geometry from Phase 1.
-
Method: mPW1PW91/6-311+G(2d,p) (Specifically calibrated for NMR shifts).
-
Scaling: Apply linear scaling factors to correct systematic DFT errors (e.g.,
, for C in chloroform).
Diagnostic Signal:
The diastereotopic protons on the
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
Mardirossian, N., & Head-Gordon, M. (2016).
B97X-V: A 10-parameter, range-separated hybrid, generalized gradient approximation density functional with nonlocal correlation, designed by a survival-of-the-fittest strategy. Physical Chemistry Chemical Physics, 16(21), 9904-9924. Link -
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).
H and C) NMR chemical shifts. Nature Protocols, 9, 643–660. Link -
Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Accounts of Chemical Research, 29(5), 229-234. Link
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link
Stability and Degradation Pathways of Brominated Cyclobutane Compounds
Executive Summary
The incorporation of brominated cyclobutane motifs into small molecule synthesis and materials science presents a thermodynamic paradox. While the cyclobutane core offers a rigid,
This guide provides a mechanistic analysis of the stability profiles of brominated cyclobutanes. It is designed for medicinal chemists and process engineers who must navigate the trade-off between the utility of these intermediates and their susceptibility to thermal, photochemical, and solvolytic degradation.
The Thermodynamic Landscape
To predict degradation, one must first quantify the forces at play. Brominated cyclobutanes are high-energy entities defined by two destabilizing factors:
-
Angle Strain (Baeyer Strain): The C-C-C bond angles are compressed to ~88° (in the puckered conformation) from the ideal 109.5°, contributing the majority of the ~26.3 kcal/mol ring strain.
-
Steric/Torsional Strain (Pitzer Strain): To relieve eclipsing interactions of adjacent hydrogens, the ring adopts a "puckered" or "butterfly" conformation. A bulky bromine substituent exacerbates 1,3-transannular repulsions, often forcing the bromine into a pseudo-equatorial position to minimize steric clash, though this can compromise the anti-periplanar geometry required for elimination reactions.
Key Insight for Researchers: unlike acyclic alkyl bromides, the degradation of bromocyclobutanes is often accelerated by relief of ring strain. A ring-opening event is not just a loss of a leaving group; it is a release of ~26 kcal/mol of potential energy.
Primary Degradation Pathways[1]
Thermal Degradation: Dehydrobromination and Ring Opening
Thermal stress triggers two competing pathways. The dominance of one over the other depends heavily on the substitution pattern.
-
Pathway A: Dehydrobromination (Elimination): The loss of HBr to form cyclobutene. This is the dominant pathway in the absence of nucleophiles. However, the formation of cyclobutene introduces more strain (approx. 28-30 kcal/mol total strain), making the product highly reactive.
-
Pathway B: Electrocyclic Ring Opening: Thermal conrotatory ring opening leads to 1,3-dienes.
Photochemical Degradation: Radical Homolysis
The C-Br bond dissociation energy (BDE) is ~68 kcal/mol, significantly lower than C-Cl (~81 kcal/mol). Exposure to UV light (specifically <300 nm) induces homolytic cleavage.
-
Mechanism:
-
Initiation:
(Cyclobutyl radical formation). -
Propagation: The cyclobutyl radical is distinct because it can undergo
-scission (ring opening) to form a linear butenyl radical, which is thermodynamically favored over the strained cyclic radical. -
Termination: Dimerization or H-abstraction from solvent.
-
Solvolytic Degradation (Hydrolysis)
In aqueous or protic media, brominated cyclobutanes are surprisingly resistant to
Visualizing the Degradation Network
The following diagram maps the kinetic competition between these pathways.
Figure 1: Mechanistic divergence of brominated cyclobutane degradation under thermal, photochemical, and chemical stress.
Experimental Protocols for Stability Assessment
Do not rely on standard HPLC purity checks alone. The volatility of degradation products (like butadiene or HBr) often leads to mass balance errors.
Protocol A: Thermal Stress Testing (Closed System)
Purpose: To determine the
-
Preparation: Dissolve 10 mg of the compound in
-DMSO (for high boiling point) or -Toluene (for non-polar context). -
Encapsulation: Seal in a heavy-wall NMR pressure tube. Warning: Standard NMR tubes may burst due to gas evolution.
-
Step-Heating: Heat the sample in 10°C increments from 40°C to 140°C, holding for 30 minutes at each step.
-
Detection: Acquire
-NMR at each step.-
Indicator 1: Appearance of olefinic protons at
5.8–6.2 ppm (Cyclobutene formation). -
Indicator 2: Appearance of complex multiplet signals at
5.0–6.5 ppm (Diene formation). -
Indicator 3: Drift in solvent peak or broad exchangeable protons (indicating HBr generation/acidification).
-
Protocol B: Photostability & Radical Scavenging
Purpose: To assess sensitivity to ambient light and validate radical mechanisms.
-
Control: Prepare a 1 mM solution in Acetonitrile. Store in amber glass (Dark Control).
-
Exposure: Prepare an identical solution in clear quartz. Expose to a standard ICH Q1B light source (or simple UV reactor) for 4 hours.
-
Radical Probe: Prepare a third sample with 1.0 equivalent of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.
-
Analysis: Analyze via LC-MS/MS.
-
Result: If the TEMPO-adduct is observed (Mass = Parent - Br + TEMPO), the degradation is radical-mediated. This confirms the need for strict light protection during manufacturing.
-
Structural Stabilization Strategies
When designing drugs or intermediates, "fighting" the ring strain is futile. You must direct the reactivity.
| Strategy | Mechanism of Action | Implementation |
| Gem-difluorination | The | Place Fluorines at the C3 position relative to the Bromine. |
| Sprio-cyclization | Locking the cyclobutane into a spiro-system prevents the conformational flexibility required for the transition state of electrocyclic ring opening. | Incorporate the cyclobutane into a spiro[3.3]heptane system. |
| Leaving Group Modification | If bromine is too labile, switch to a pseudo-halide or sulfonate only at the last step. | Use a Tosylate/Mesylate which allows milder displacement conditions without the radical sensitivity of Bromine. |
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link
-
Patschinski, P., et al. (2010). Bond Dissociation Energies of Organic Halides. Journal of Organic Chemistry. Link
-
BenchChem. (2025). Validating Cyclobutane as a Bioisostere for Aromatic Rings. Link
-
Rehbein, J., et al. (2012). Conformational Analysis of Cyclobutanes and Their Impact on Reactivity. Chemistry – A European Journal. Link
Sources
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 6. Radical Borylation of Alkyl Bromides by Photoinduced Halogen‐Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthetic Analysis and Forward Synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a detailed, technically-grounded exploration of a viable synthetic route to the novel, non-commercially available molecule 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane. The analysis prioritizes a logical, step-by-step deconstruction of the target molecule to identify readily available starting materials, followed by a robust forward synthesis plan complete with detailed experimental protocols.
Introduction: The Challenge of the Quaternary Cyclobutane Moiety
Cyclobutane rings are valuable structural motifs in medicinal chemistry and natural products.[1][2] Their rigid, three-dimensional nature provides a unique scaffold that can serve as a bioisosteric replacement for other common groups, influencing molecular conformation and physicochemical properties.[2][3] However, the synthesis of highly substituted cyclobutanes, particularly those bearing a 1,1-disubstituted or "quaternary" carbon center, presents a significant synthetic challenge.[3][4] The inherent ring strain of approximately 26 kcal/mol complicates many standard synthetic manipulations and makes the construction of these systems non-trivial.[4]
While methods such as [2+2] cycloadditions and ring expansions offer powerful entries into the cyclobutane core, this guide will focus on a strategy that builds the quaternary center through a highly reliable organometallic addition to a key epoxide intermediate.[5][6][7] This approach offers excellent control over the construction of the target architecture.
Part 1: A Logic-Driven Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors by identifying strategic bond disconnections that correspond to reliable chemical reactions.[8][9][10]
Our target molecule is 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane (1) . The most apparent features are the strained cyclobutane ring, a quaternary carbon center, and a primary alkyl bromide.
Disconnection 1: The C-Br Bond (Functional Group Interconversion)
The most logical initial step is to address the primary alkyl bromide. This functional group is readily formed from a primary alcohol. Therefore, we perform a Functional Group Interconversion (FGI) to simplify the target (1) to the corresponding alcohol, (1-(pentan-2-yl)cyclobutyl)methanol (2) . This transformation is highly reliable in the forward direction using standard brominating agents like phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄/PPh₃).[11][12][13]
Disconnection 2: The Quaternary Carbon (C-C Bond Formation)
The central challenge is the formation of the C1 quaternary center of the cyclobutane ring. We disconnect the bond between the cyclobutane ring and the pentan-2-yl group. This leads to two synthons: a nucleophilic pentan-2-yl anion and an electrophilic cyclobutane cation bearing the hydroxymethyl group.
A robust synthetic equivalent for this strategy involves the reaction of an organometallic reagent with an epoxide. Specifically, we propose the ring-opening of 1-oxaspiro[2.3]hexane (3) with a pentan-2-yl Grignard reagent (4) . The nucleophilic attack of the Grignard reagent occurs at the less sterically hindered carbon of the epoxide ring, regioselectively forming the desired tertiary alcohol (2) upon workup.
Disconnection 3: Simplification to Starting Materials
The key intermediates (3) and (4) can be further simplified:
-
1-Oxaspiro[2.3]hexane (3) can be prepared by the epoxidation of methylenecyclobutane (5) , a common and efficient transformation.
-
Methylenecyclobutane (5) is readily synthesized from the commercially available cyclobutanone (7) via a Wittig reaction.
-
Pentan-2-ylmagnesium bromide (4) is a standard Grignard reagent prepared from 2-bromopentane (6) .
-
2-Bromopentane (6) can be synthesized from the inexpensive starting material pentan-2-ol (8) .
This complete analysis deconstructs the complex target molecule into simple, readily available precursors: cyclobutanone (7) and pentan-2-ol (8) .
Part 2: The Forward Synthetic Pathway
Based on the retrosynthetic analysis, we can now construct a robust, multi-step synthesis. The overall workflow is designed to be practical for a laboratory setting.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
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- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 8. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. Retrosynthetic analysis in organic synthesis | PPTX [slideshare.net]
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- 12. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
- 13. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
Methodological & Application
Application Note: Nucleophilic Substitution Protocols for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
Executive Summary
This guide details the experimental protocols for effecting nucleophilic substitution on 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane . This substrate presents a classic "neopentyl" structural challenge: a primary electrophile hindered by an adjacent quaternary carbon.[1] Standard
We present two optimized protocols designed to overcome this kinetic barrier:
-
Method A (Homogeneous): High-temperature activation in dipolar aprotic solvent (DMSO) with Finkelstein assistance.
-
Method B (Heterogeneous): Phase Transfer Catalysis (PTC) for scalable processing.
Strategic Analysis: The Neopentyl Challenge
Structural Impediments
The target molecule features a primary bromide attached to a quaternary cyclobutane carbon.
-
-Carbon: Primary (
). Normally highly reactive. - -Carbon: Quaternary (C1 of cyclobutane). This creates the Neopentyl Effect .
-
Steric Consequence: The bulky 1-(pentan-2-yl) group and the cyclobutane ring sterically occlude the
approach vector required for the nucleophile's HOMO to overlap with the C-Br LUMO.
Mechanistic Causality
-
(Bimolecular): Rate is retarded by a factor of
compared to ethyl bromide due to -branching. - (Unimolecular): Highly unfavorable. Formation of a primary carbocation is energetically prohibitive. Forcing ionization often leads to Wagner-Meerwein rearrangements (ring expansion to cyclopentane derivatives) rather than direct substitution.
-
Elimination (E2): Impossible. The
-carbon (cyclobutane C1) has no protons ( ), rendering direct dehydrohalogenation impossible.
Conclusion: The only viable pathway is a forced
Experimental Protocols
Protocol A: Finkelstein-Assisted Azidation (DMSO Method)
Best for: Small scale (<5g), kinetic studies, and high-purity requirements.
Rationale: Dimethyl sulfoxide (DMSO) effectively solvates cations (
Reagents & Materials
| Reagent | Equiv.[2][3] | Role |
| Substrate (R-CH2Br) | 1.0 | Electrophile |
| Sodium Azide ( | 2.0 | Nucleophile |
| Sodium Iodide (NaI) | 0.1 | Finkelstein Catalyst |
| DMSO (Anhydrous) | 10 vol | Solvent |
| Ethyl Acetate / Water | - | Workup |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Charge the flask with 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (1.0 eq) and anhydrous DMSO (0.5 M concentration relative to substrate).
-
Activation: Add NaI (0.1 eq). Stir for 15 minutes at RT to allow partial equilibration to the iodide.
-
Nucleophile Addition: CAUTION: Add
(2.0 eq) in a single portion.-
Safety Note: Azides are toxic and shock-sensitive. Use plastic spatulas.
-
-
Reaction: Heat the mixture to 90°C in an oil bath.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Expect reaction times of 12–24 hours due to steric hindrance.
-
-
Quench: Cool to Room Temperature (RT). Pour the reaction mixture slowly into 5 volumes of ice-water.
-
Exotherm: DMSO mixing with water is exothermic.
-
-
Extraction: Extract the aqueous emulsion
with Ethyl Acetate. -
Wash: Wash combined organics with water (
) and brine ( ) to remove residual DMSO. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Phase Transfer Catalyzed Cyanation (PTC Method)
Best for: Scale-up (>10g), avoiding high-boiling solvents, and robust synthesis.
Rationale: Uses a lipophilic quaternary ammonium salt (TBAB) to shuttle the cyanide anion from the aqueous phase into the organic phase (Toluene). This maintains a high concentration of active nucleophile in the non-polar medium where the substrate is soluble.
Reagents & Materials
| Reagent | Equiv.[2][3] | Role |
| Substrate (R-CH2Br) | 1.0 | Electrophile |
| Sodium Cyanide (NaCN) | 3.0 | Nucleophile |
| Tetrabutylammonium Bromide (TBAB) | 0.2 | Phase Transfer Catalyst |
| Toluene | 10 vol | Organic Phase |
| Water | 5 vol | Aqueous Phase |
Step-by-Step Methodology
-
Biphasic Setup: In a round bottom flask, dissolve the substrate in Toluene (10 volumes).
-
Aqueous Phase: Dissolve NaCN (3.0 eq) in Water (5 volumes). Add this to the toluene solution.
-
Safety Note: NaCN is fatal if swallowed or in contact with acid. Keep bleach (NaOCl) nearby for decontamination.
-
-
Catalyst Addition: Add TBAB (0.2 eq). The interface should become slightly cloudy.
-
Reaction: Heat the biphasic mixture to 100°C (reflux) with vigorous stirring ( >800 RPM).
-
Critical: High stirring speed is essential to maximize the interfacial surface area.
-
-
Completion: Reflux for 18–36 hours. Monitor by GC-FID.
-
Workup: Cool to RT. Separate layers. Wash the organic (Toluene) layer with water (
) and brine. -
Decontamination: Treat all aqueous waste with bleach solution to oxidize residual cyanide before disposal.
Analytical Validation & Troubleshooting
Data Summary Table
| Method | Typical Yield | Reaction Time | Purity Profile | Key Advantage |
| A: DMSO/ | 85-92% | 16 h | High | Clean conversion; homogeneous. |
| B: PTC/CN | 78-85% | 24 h | Moderate | Easy workup; scalable; cheaper solvents. |
Validation Criteria (Self-Validating Logic)
-
IR Spectroscopy: Disappearance of C-Br stretch (
) and appearance of Azide ( ) or Nitrile ( ) peak. -
1H NMR: The methylene protons (
) are the diagnostic handle.-
Starting Material (
): . -
Product (
): Shift upfield to . -
Validation: If the shift moves downfield or splits unexpectedly, suspect ring expansion (cyclopentane formation).
-
Troubleshooting
-
Problem: No reaction after 24h.
-
Solution: Increase temperature to 110°C (if using DMSO) or switch catalyst to 18-Crown-6 (if using Potassium salts).
-
-
Problem: Ring Expansion products observed.
-
Cause: Ionization occurring (Incipient
). -
Solution: Ensure conditions are strictly basic/nucleophilic. Verify solvents are anhydrous to prevent solvation-assisted ionization.
-
Visualizations
Reaction Workflow & Logic
Figure 1: Decision tree and workflow for nucleophilic substitution protocols.
Mechanistic Pathway & Steric Blockade
Figure 2: Mechanistic pathway highlighting the steric bottleneck at the transition state.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. [Link]
-
Bordwell, F. G., & Brannen, W. T. (1964).
Reactions". Journal of the American Chemical Society, 86(21), 4645–4650. [Link] -
Dehmlow, E. V. (1974). "Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry". Angewandte Chemie International Edition, 13(3), 170–179. [Link]
Sources
High-Efficiency Alkylation Protocols Using 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane in Drug Discovery
Executive Summary
The incorporation of sterically hindered, lipophilic motifs is a cornerstone strategy in modern medicinal chemistry to improve metabolic stability and target binding affinity. 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS: 1698519-66-2) is a highly specialized alkylating agent used to install the (1-(pentan-2-yl)cyclobutyl)methyl group.
The cyclobutane ring restricts conformational flexibility and resists cytochrome P450-mediated oxidation, while the pentan-2-yl (sec-amyl) group provides significant lipophilic bulk ideal for occupying deep hydrophobic pockets in targets such as GPCRs and PPARs (). However, because the reactive bromomethyl group is attached to a fully substituted quaternary carbon, it acts as a highly hindered neopentyl-type electrophile. Standard alkylation conditions typically fail or result in trace yields. This guide details the causality, mechanistic workarounds, and self-validating protocols required to achieve high-yielding
Mechanistic Insights: Overcoming the Neopentyl Barrier
The Steric Challenge
In a standard
The Finkelstein-Microwave Solution
To overcome this kinetic barrier, two synergistic strategies must be employed:
-
In Situ Halogen Exchange (Finkelstein Catalysis): The addition of Sodium Iodide (NaI) converts the bromide into 1-(iodomethyl)-1-(pentan-2-yl)cyclobutane. Iodide is a softer, more polarizable nucleophile that can penetrate the steric shield faster than most nitrogen or oxygen nucleophiles. The resulting transient iodide is a superior leaving group, lowering the
for the subsequent attack by the target nucleophile (). -
Microwave Irradiation: Conventional thermal heating often leads to substrate degradation before the neopentyl alkylation can reach completion. Microwave irradiation provides rapid, uniform, and intense dielectric heating, supplying the necessary thermal energy to overcome the high
barrier in minutes rather than days ().
Figure 1: Mechanistic pathway of Finkelstein-catalyzed alkylation overcoming steric hindrance.
Quantitative Optimization Data
The necessity of the Finkelstein catalyst and microwave heating is demonstrated in the optimization table below. Data represents the N-alkylation of a standard secondary heterocyclic amine.
| Condition | Catalyst | Base / Solvent | Temp / Time | Conversion (%) | Byproducts |
| Thermal | None | 80°C / 24 h | < 5% | Unreacted SM | |
| Thermal | NaI (0.5 eq) | 100°C / 24 h | 35% | Trace elimination | |
| Microwave | None | 130°C / 30 min | 40% | Degradation | |
| Microwave | NaI (0.5 eq) | 130°C / 30 min | > 95% | None |
Table 1: Reaction optimization demonstrating the synergistic effect of NaI and Microwave heating.
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted N-Alkylation (Amines/Heterocycles)
This protocol utilizes the "Cesium Effect"—where the large ionic radius of
Reagents:
-
Target Amine (1.0 eq, 0.5 mmol)
-
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (1.5 eq, 0.75 mmol)
-
Cesium Carbonate (
, anhydrous) (2.5 eq, 1.25 mmol) -
Sodium Iodide (NaI, anhydrous) (0.5 eq, 0.25 mmol)
-
Anhydrous DMF (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the target amine,
, and NaI. -
Solvation: Add 3.0 mL of anhydrous DMF. Purge the vial with Argon for 2 minutes to prevent oxidative degradation at high temperatures.
-
Electrophile Addition: Inject 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane (1.5 eq) into the suspension. Seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 130°C for 30 minutes with a pre-stirring time of 1 minute.
-
In-Process Validation (LC-MS): Withdraw a 5
L aliquot, dilute in MeCN, and analyze via LC-MS.-
Validation Check: You should observe the disappearance of the amine mass. If the reaction is incomplete, look for the transient iodide intermediate (mass of SM - Br + I). If the iodide is present but the product is not, the nucleophile is too weak; increase temperature to 140°C for 15 mins.
-
-
Workup: Quench the reaction by pouring the mixture into 15 mL of ice-cold distilled water. Extract with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with 5% aqueous
solution ( mL) to remove residual DMF. Dry over , filter, and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Step-by-step experimental workflow for microwave-assisted alkylation.
Protocol B: Finkelstein-Catalyzed O-Alkylation (Phenols)
Phenols are generally poorer nucleophiles than amines. For O-alkylation, pre-formation of the phenolate is critical.
Step-by-Step Methodology:
-
Phenolate Formation: Dissolve the target phenol (1.0 eq) in anhydrous DMF (0.2 M) at 0°C under Argon. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until
evolution ceases. -
Catalyst & Alkylating Agent: Add KI (1.0 eq) followed by 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane (2.0 eq).
-
Causality Note: A full equivalent of KI is used here because the phenolate is less nucleophilic; driving the equilibrium entirely to the highly reactive neopentyl iodide is necessary.
-
-
Thermal Heating: Heat the reaction to 110°C in a conventional oil bath for 16 hours. (Microwave can be used at 130°C for 45 mins if the phenol is stable).
-
Validation Check (TLC): Elute with 8:2 Hexanes/EtOAc. The product spot will typically be highly UV-active and significantly more non-polar (higher
) than the starting phenol due to the lipophilic cyclobutyl-pentyl chain. -
Workup: Quench carefully with saturated aqueous
. Extract with Diethyl Ether ( mL), wash with brine, dry over , and concentrate.
References
-
Nirogi, R., Shinde, A., Mohammed, A. R., et al. (2019). Synthesis and Pharmacological Evaluation of Cyclobutane Derivatives as Novel, Potent, and Selective Inhibitors. Journal of Medicinal Chemistry, 62(3), 1203–1217.[Link]
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.[Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[Link]
Application Note: Organometallic Functionalization and Rearrangement Dynamics of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
Executive Summary & Chemical Profiling
The functionalization of sterically hindered, unactivated sp³ carbons remains one of the most formidable challenges in modern synthetic chemistry. 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS: 1698519-66-2) represents a highly complex neopentyl-type electrophile. Its structure features a primary bromide adjacent to a fully substituted quaternary carbon (C1 of the cyclobutane ring), rendering traditional SN2 nucleophilic substitutions virtually impossible due to massive steric shielding ().
However, this molecule possesses two unique features that make it a highly valuable scaffold for organometallic chemistry:
-
Lack of
-Hydrogens : The -carbon (C1) is fully substituted, completely precluding -hydride elimination—the most common decomposition pathway for alkyl-transition metal intermediates. -
High Ring Strain : The adjacent cyclobutane ring stores approximately 26 kcal/mol of strain energy, which can be strategically released to drive structural rearrangements.
This application note details the divergent reactivity of this molecule when subjected to different organometallic activation paradigms: harnessing free-radical dynamics for intentional ring expansion, versus utilizing tightly controlled transition-metal catalysis to retain the cyclobutane core.
Mechanistic Insights: Divergent Reactivity Pathways
The Strain-Release Radical Rearrangement
When 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is exposed to a zero-valent metal surface such as Magnesium, the reaction initiates via Single Electron Transfer (SET). This generates a primary cyclobutylmethyl radical. Unlike standard neopentyl radicals (which are relatively stable against rearrangement), cyclobutylmethyl radicals undergo an ultrafast 1,2-alkyl shift.
Driven by the relief of ring strain and the thermodynamic sink of forming a highly stable tertiary radical, the C1-C2 bond of the cyclobutane migrates. This expands the ring into a cyclopentane, shifting the radical center to the tertiary carbon bearing the pentan-2-yl group. Subsequent capture by the metal yields a fully rearranged cyclopentyl Grignard reagent ().
Suppression of Rearrangement via Nickel Catalysis
To functionalize the bromomethyl group without triggering ring expansion, long-lived free radicals must be avoided. Nickel-catalyzed Negishi cross-coupling achieves this by utilizing an electron-rich, sterically demanding ligand (e.g., s-Bu-Pybox) that facilitates oxidative addition into the neopentyl C–Br bond. The intermediate is a tightly bound, caged Ni(II)-alkyl species. Because the radical pair recombines faster than the rate of ring expansion, the cyclobutane core is retained. Furthermore, the lack of
Fig 1: Mechanistic divergence of the neopentyl halide via free radical vs. caged metal intermediates.
Experimental Protocols
Protocol A: Synthesis of 1-(Pentan-2-yl)cyclopentylmagnesium Bromide (Strain-Release Rearrangement)
Objective: Harness SET radical dynamics to intentionally synthesize a complex, fully substituted cyclopentyl Grignard reagent. Self-Validating Rationale: The use of iodine etches the passivating MgO layer, visually confirmed by the fading of the brown color. Refluxing conditions ensure the radical lifetime is sufficient for complete C1-C2 bond migration before Mg(I) recombination ().
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
-
Activation: Add 2.0 equiv of magnesium turnings (cleaned and oven-dried) and a single crystal of I₂. Stir vigorously for 10 minutes until the Mg surface is slightly coated with iodine vapor.
-
Initiation: Add 5 mL of anhydrous THF. Introduce 10% of the total volume of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (total 10 mmol). Do not stir. Wait until the brown iodine color completely dissipates and localized bubbling is observed on the Mg surface (approx. 5–15 mins).
-
Propagation: Once initiated, dilute the remaining alkyl bromide in 10 mL of THF and add dropwise via syringe pump over 30 minutes, maintaining a gentle, self-sustaining reflux.
-
Completion: After addition, attach a reflux condenser and heat the mixture at 65 °C for 2 hours to ensure complete conversion and quantitative ring expansion.
-
Titration: Cool to room temperature. The resulting dark grey solution is the rearranged 1-(pentan-2-yl)cyclopentylmagnesium bromide, ready for subsequent electrophilic trapping.
Protocol B: Nickel-Catalyzed Negishi Cross-Coupling (Cyclobutane Core Retention)
Objective: Cross-couple the unactivated neopentyl bromide with phenylzinc bromide while strictly suppressing ring expansion. Self-Validating Rationale: Conducting the reaction at room temperature suppresses thermal radical escape. The strict anaerobic environment (glovebox) prevents the oxidation of the highly sensitive Ni(0) catalyst and the organozinc reagent, which is the primary failure mode for sp³-Negishi couplings.
Step-by-Step Methodology:
-
Catalyst Assembly: Inside an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with Ni(cod)₂ (10 mol%, 0.1 mmol) and s-Bu-Pybox (12 mol%, 0.12 mmol).
-
Solvation: Add 3 mL of anhydrous N,N-dimethylacetamide (DMA). Stir for 15 minutes until a deep blue/purple active catalyst complex forms.
-
Electrophile Addition: Add 1.0 mmol of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane directly to the catalyst solution.
-
Transmetalation: Slowly add Phenylzinc bromide (1.5 mmol, 0.5 M solution in THF) dropwise over 5 minutes.
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir vigorously at 25 °C for 24 hours.
-
Workup: Quench the reaction carefully with 1M HCl (5 mL) to destroy excess zinc reagent. Extract with diethyl ether (3 x 10 mL), wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the unrearranged product, 1-benzyl-1-(pentan-2-yl)cyclobutane.
Quantitative Data Presentation
The following table summarizes the divergent outcomes based on the chosen organometallic methodology, highlighting the critical role of the activation mechanism in determining the final molecular scaffold.
| Methodology | Catalyst / Reagent | Primary Intermediate | Major Product Scaffold | Typical Yield |
| Grignard Formation | Mg(0) turnings, I₂, THF (65°C) | Free Alkyl Radical | 1-(Pentan-2-yl)cyclopentane derivatives | >85% (Rearranged) |
| Negishi Coupling | Ni(cod)₂, s-Bu-Pybox, DMA (25°C) | Caged Ni(II)-Alkyl | 1-Benzyl-1-(pentan-2-yl)cyclobutane | 70–80% (Unrearranged) |
| Direct SN2 (Control) | NaOPh, DMF (100°C) | None (Sterically Blocked) | Unreacted Starting Material / Elimination | <5% |
Thermodynamic Visualization
The driving force behind the failure of traditional Grignard synthesis to retain the cyclobutane core is purely thermodynamic. The diagram below illustrates the energy landscape that dictates the ultrafast rearrangement.
Fig 2: Thermodynamic driving forces dictating the ultrafast cyclobutylmethyl ring expansion.
References
-
Master Organic Chemistry . "Formation of Grignard and Organolithium Reagents From Alkyl Halides." Master Organic Chemistry Blog, Nov 2015. Available at:[Link]
-
Master Organic Chemistry . "Rearrangements: Alkyl Shifts and Ring-Expansion Reactions." Master Organic Chemistry Blog, Aug 2012. Available at:[Link]
-
Journal of the American Chemical Society . "Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides." J. Am. Chem. Soc. 2003, 125, 48, 14726–14727. Available at:[Link]
Application Note: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane in Natural Product Synthesis
[1][2][3][4]
Executive Summary
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS: 1698519-66-2) is a specialized "strain-release" building block used in the total synthesis of complex terpenes and alkaloids.[1][2][3] Its primary utility lies in its ability to undergo cyclobutylcarbinyl-to-cyclopentyl ring expansion , a powerful cascade reaction driven by the relief of ring strain (~26 kcal/mol). This reagent allows for the stereocontrolled installation of quaternary carbon centers within cyclopentane rings—a motif ubiquitous in bioactive natural products such as cuparenoids , laurene derivatives , and spirocyclic sesquiterpenes .
Scientific Background & Mechanistic Insight
The "Latent Cyclopentane" Strategy
Constructing 1,1-disubstituted cyclopentanes is synthetically challenging due to steric crowding. This reagent bypasses direct alkylation issues by employing a cyclobutane scaffold as a "latent" cyclopentane.
The mechanism relies on the Wagner-Meerwein rearrangement . When the primary bromide is ionized (typically by a Lewis acid or Silver(I) salt), the resulting primary carbocation is unstable. It rapidly rearranges via a 1,2-alkyl shift (ring expansion) to form a thermodynamically more stable secondary or tertiary cyclopentyl cation, which is then trapped by a nucleophile or undergoes elimination to an alkene.
Key Structural Features
-
Cyclobutane Core: Provides the thermodynamic driving force (strain release) for rearrangement.
-
Bromomethyl Group: Acts as the regioselective leaving group trigger.
-
Pentan-2-yl Side Chain: A chiral sec-amyl group. In synthesis, this bulky, chiral appendage can exert diastereomeric control during the ring expansion, influencing the stereochemistry of the newly formed quaternary center.
Pathway Visualization
The following diagram illustrates the divergent pathways available to this reagent:
Figure 1: Mechanistic pathway of the cyclobutylcarbinyl-to-cyclopentyl rearrangement.
Applications in Natural Product Synthesis[6]
This reagent is particularly valuable for synthesizing Quaternary Gem-Dialkyl Cyclopentanes , a motif found in:
-
Cuparene & Laurene Family: Sesquiterpenes containing a cyclopentane ring with a quaternary center. The pentan-2-yl group serves as a model for introducing complex alkyl chains found in marine terpenoids.
-
Spirocyclic Alkaloids: The reagent can be used to construct spiro[4.n] systems via double-expansion or radical cyclization strategies.
-
Chiral Memory Probes: Because the pentan-2-yl group is chiral, this compound is used to study memory of chirality in carbocation rearrangements—determining if the migration of the bond occurs faster than the rotation of the side chain.
Experimental Protocols
Protocol A: Silver(I)-Promoted Ring Expansion
Objective: Conversion of 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane to 1-(pentan-2-yl)cyclopentene. Scope: Construction of the core skeleton for Laurene-type sesquiterpenes.
Materials:
-
Reagent: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (1.0 equiv)[1][4]
-
Promoter: Silver Tetrafluoroborate (AgBF₄) or Silver Triflate (AgOTf) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane (CH₃NO₂)
-
Quench: Saturated NaHCO₃ solution
Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Prep: Add anhydrous DCM (10 mL per mmol substrate). Cool the solvent to -78°C (Dry ice/acetone bath) to suppress side reactions.
-
Addition: Add AgBF₄ (1.2 equiv) quickly under a stream of nitrogen. The mixture may be heterogeneous.
-
Reagent Addition: Dissolve 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane in a minimal amount of DCM and add it dropwise to the silver suspension over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄; the alkene product will stain brown rapidly).
-
Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate in vacuo (careful, product may be volatile). Purify via flash column chromatography (100% Pentane or Hexanes).
Expected Result: >85% yield of the ring-expanded cyclopentene.
Protocol B: Radical-Mediated Spirocyclization
Objective: Use as a radical clock or precursor for spiro-ring formation.
Procedure:
-
Dissolve the reagent (1.0 equiv) in degassed Benzene or Toluene (0.05 M).
-
Add Tributyltin Hydride (Bu₃SnH, 1.2 equiv) and AIBN (0.1 equiv).
-
Heat to reflux (80°C) for 3 hours.
-
Note: Unlike the cationic pathway, the cyclobutylcarbinyl radical rearranges slowly compared to H-abstraction. If ring expansion is desired via radicals, higher temperatures or slower H-donors (like (TMS)₃SiH) are required. This protocol typically yields the reduced cyclobutane (1-methyl-1-(pentan-2-yl)cyclobutane) unless specific strain-release catalysts are used.
Data Summary & Optimization Tips
| Parameter | Cationic Pathway (Ag+) | Radical Pathway (Bu₃SnH) |
| Intermediate | Carbocation | Carbon Radical |
| Rearrangement Rate | Extremely Fast (>10⁹ s⁻¹) | Slow (<10³ s⁻¹) |
| Major Product | Cyclopentene (Ring Expanded) | Methyl-Cyclobutane (Reduced) |
| Stereocontrol | High (controlled by leaving group) | Low (racemization likely) |
| Key Application | Skeleton Synthesis (Terpenes) | Mechanistic Probes / Clocks |
Expert Tips:
-
Solvent Effect: Using a polar, non-nucleophilic solvent like Nitromethane accelerates the cationic rearrangement and favors the expanded product.
-
Side Chain Chirality: The "pentan-2-yl" group is a racemate in standard catalogs. For enantioselective synthesis, synthesize the precursor using a chiral auxiliary (e.g., Evans oxazolidinone alkylation) before forming the cyclobutane.
References
-
General Reactivity of Cyclobutylcarbinyl Systems
- Source: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.
-
URL:[Link]
-
Application in Terpene Synthesis (Laurene/Cuparene)
- Source: Paquette, L. A. (1986). "Recent synthetic developments in the area of polyquinane natural products." Topics in Current Chemistry.
-
URL:[Link]
-
Silver-Mediated Expansion Protocols
- Source: Fitjer, L., et al. (1995). "Cascade Rearrangements of Polyspiranes.
-
URL:[Link]
- Catalog Verification: Source: ChemScene Product Data - 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane.
Application Note: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane as a Building Block for Spirocyclic Compounds
Executive Summary
The pharmaceutical industry's paradigm shift towards increasing the fraction of sp³-hybridized carbons (Fsp³) has fundamentally altered modern drug design[1]. This "Escape from Flatland" strategy improves solubility, target selectivity, and overall clinical success rates by introducing three-dimensionality to molecular architectures[1].
In this context, 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS 1698519-66-2) has emerged as a highly specialized, commercially available building block[2]. Featuring a rigid cyclobutane core and a lipophilic pentan-2-yl chain, this compound is strategically employed to append bulky, conformationally restricted aliphatic vectors onto spirocyclic drug scaffolds (e.g., spirohydantoins or spiro-piperidines). This application note details the mechanistic challenges of utilizing this sterically hindered electrophile and provides field-proven protocols for its successful incorporation into complex spirocyclic systems.
Mechanistic Insights & Causality: The Neopentyl Challenge
Using 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane presents unique synthetic challenges that require precise mechanistic control. Standard alkylation conditions will almost certainly fail due to two competing chemical realities:
-
The Neopentyl Steric Blockade: The bromomethyl group is directly attached to a quaternary carbon (C1 of the cyclobutane ring). This creates a neopentyl-like steric environment, severely hindering the backside trajectory required for standard Sɴ2 nucleophilic substitutions.
-
The Ring Expansion Risk: If reaction conditions are forced using high temperatures in polar protic solvents (promoting Sɴ1 pathways), the departure of the bromide ion generates a cyclobutylmethyl cation. Driven by the relief of cyclobutane ring strain and the thermodynamic preference for a secondary over a primary carbocation, this intermediate rapidly undergoes a ring expansion rearrangement to form a cyclopentyl derivative[3][4]. This undesired pathway destroys the intended cyclobutane architecture.
The Solution: To successfully utilize this building block while preserving the cyclobutane ring, chemists must employ specific activation strategies—either Finkelstein-assisted Sɴ2 alkylation (to lower the Sɴ2 activation barrier) or radical-based metallaphotoredox cross-coupling (which bypasses Sɴ2/Sɴ1 pathways entirely)[5].
Data Presentation
Table 1: Physicochemical Properties of the Building Block
| Property | Value | Rationale for Drug Design |
| CAS Number | 1698519-66-2 | Readily available starting material for scale-up[2]. |
| Molecular Formula | C₁₀H₁₉Br | High sp³ carbon count (Fsp³ = 1.0)[2]. |
| Molecular Weight | 219.16 g/mol | Low MW appendage, leaving room for a complex spirocyclic core[2]. |
| Topological Polar Surface Area | 0 Ų | Highly lipophilic (TPSA 0); excellent for membrane permeability[2]. |
Table 2: Optimization of N-Alkylation Conditions (Causality Demonstration)
| Solvent | Additive | Temp (°C) | Result / Yield | Mechanistic Observation |
| EtOH | None | 80 | < 5% | Sɴ1 solvolysis dominates; cyclopentyl ring expansion observed[3]. |
| DMF | None | 80 | 15% | Sluggish Sɴ2 due to neopentyl-like steric hindrance. |
| DMF | NaI (0.5 eq) | 80 | 82% | Finkelstein activation successfully drives the Sɴ2 pathway. |
Visualizing the Synthetic Strategy
Figure 1: Divergent synthetic workflows for incorporating the cyclobutane building block.
Experimental Protocols
Protocol A: Finkelstein-Assisted N-Alkylation of a Spirocyclic Amine
Objective: Append the 1-(pentan-2-yl)cyclobutane moiety to a spirocyclic secondary amine (e.g., 2-azaspiro[6]heptane) via Sɴ2 alkylation. Causality: Adding NaI converts the sluggish neopentyl bromide into a highly reactive alkyl iodide in situ. Using an aprotic polar solvent (DMF) accelerates the Sɴ2 reaction while strictly avoiding the Sɴ1 solvolysis that leads to ring expansion.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 20 mL reaction vial with the spirocyclic amine (1.0 equiv, 1.0 mmol), 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane (1.2 equiv, 1.2 mmol), and anhydrous NaI (0.5 equiv, 0.5 mmol).
-
Solvent & Base: Add anhydrous DMF (5.0 mL, 0.2 M) followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol).
-
Reaction: Seal the vial under an argon atmosphere and heat to 80 °C in an oil bath for 18 hours.
-
Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The starting amine mass should be consumed, and the product mass [M+H]⁺ should be the dominant peak. No cyclopentyl rearrangement mass should be observed.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to effectively partition and remove the DMF.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Metallaphotoredox C(sp³)-C(sp²) Cross-Coupling
Objective: Form a C-C bond between the cyclobutane building block and a spirocyclic core bearing an aryl or heteroaryl bromide. Causality: Neopentyl halides are excellent substrates for radical generation because the initial halogen atom abstraction is less sensitive to steric hindrance than an Sɴ2 backside attack[5]. Ir/Ni dual catalysis uses a silyl radical to abstract the bromine, forming a primary carbon radical that is rapidly captured by the Ni catalyst, completely bypassing the carbocationic ring-expansion pathway[5].
Step-by-Step Methodology:
-
Preparation (Glovebox): In an argon-filled glovebox, charge a 1 dram vial with the spirocyclic aryl bromide (1.0 equiv, 0.5 mmol), 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane (1.5 equiv, 0.75 mmol), NiCl₂·dtbbpy (5 mol%),[Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ (1 mol%), and Na₂CO₃ (2.0 equiv, 1.0 mmol).
-
Reagent Addition: Add anhydrous DME (5.0 mL, 0.1 M) and tris(trimethylsilyl)silane (TMS₃SiH, 1.5 equiv, 0.75 mmol) as the halogen-atom transfer (HAT) agent.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a photoreactor. Irradiate with 34 W blue LEDs at room temperature for 24 hours.
-
Self-Validation Checkpoint: Monitor the reaction via GC-MS. The reaction must be maintained at room temperature (using a cooling fan if necessary) to prevent thermal degradation of the photocatalyst and to suppress background thermal Sɴ1 pathways.
-
Workup & Isolation: Quench the reaction by exposing it to air. Filter the crude mixture through a short pad of Celite, eluting with EtOAc (15 mL). Concentrate the filtrate under reduced pressure and purify the target spirocycle via reverse-phase preparative HPLC.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Retrieved from[Link]
-
Molander, G. A., Traister, K. M., & O'Neill, B. T. (2016). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Journal of the American Chemical Society, 138(44), 14554-14557. Retrieved from[Link]
-
Chemistry Steps. (2024). Ring Expansion Rearrangements. Retrieved from[Link]
-
Stack Exchange Chemistry. (2015). Ring expansion from a given cyclic carbocation. Retrieved from[Link]
Sources
- 1. scite.ai [scite.ai]
- 2. chemscene.com [chemscene.com]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis Protocol for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
Target Audience: Process Chemists, Synthetic Investigators, and Drug Development Professionals Scale: 10-Mole Pilot Scale
Introduction & Strategic Overview
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is a highly sterically hindered, bifunctional aliphatic building block. The 1,1-disubstituted cyclobutane motif is increasingly utilized in modern drug discovery as a bioisostere for gem-dimethyl groups, offering enhanced metabolic stability and unique conformational rigidity.
Synthesizing this specific neopentyl-like bromide on a large scale presents three distinct chemical challenges:
-
Steric Hindrance & Elimination: Overcoming E2 elimination during the construction of the quaternary center.
-
Process Safety: Ensuring safe, scalable ester reduction without pyrophoric hazards.
-
Rearrangement Risks: Preventing Wagner-Meerwein ring expansion during halogenation.
This application note details a self-validating, three-step pilot-scale protocol designed to navigate these challenges through rigorous mechanistic control and in-process analytical gating.
Retrosynthetic Strategy & Pathway
Workflow for the 3-step synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane.
Mechanistic Insights & Step-by-Step Protocols
Step 1: α-Alkylation (Construction of the Quaternary Center)
Mechanistic Rationale: Alkylation of ethyl cyclobutanecarboxylate with a secondary halide (2-halopentane) typically suffers from poor yields due to competing E2 elimination induced by the basic enolate. To circumvent this, we utilize 2-iodopentane (a superior
Protocol (10.0 mol scale):
-
Enolate Formation: Charge a 50 L jacketed reactor with anhydrous THF (20 L) and Diisopropylamine (11.5 mol, 1.61 L). Cool to -20 °C. Add n-BuLi (11.0 mol, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.
-
Cool the reactor to -78 °C. Add ethyl cyclobutanecarboxylate (10.0 mol, 1.28 kg) dropwise over 1 hour. Stir for an additional 1 hour at -78 °C.
-
Solvation & Alkylation: Add DMPU (20.0 mol, 2.42 L) directly to the enolate solution. Stir for 15 minutes.
-
Add 2-iodopentane (12.0 mol, 2.38 kg) dropwise. Allow the reaction mixture to slowly warm to 25 °C over 4 hours.
-
In-Process Control (IPC) 1: Sample the reaction for GC-FID analysis. Self-Validation Gate: Proceed only if starting ester is <2%.
-
Workup: Quench with saturated aqueous
(10 L). Extract with MTBE (2x 10 L). Wash the combined organics with water (3x 5 L) to remove DMPU, followed by brine. Dry over and concentrate under reduced pressure to yield Ethyl 1-(pentan-2-yl)cyclobutane-1-carboxylate.
Step 2: Ester Reduction to Primary Alcohol
Mechanistic Rationale: While Lithium Aluminum Hydride (
Protocol (7.5 mol scale):
-
Reaction: Charge a clean 50 L reactor with Ethyl 1-(pentan-2-yl)cyclobutane-1-carboxylate (7.5 mol, 1.49 kg) and anhydrous Toluene (15 L). Cool the system to 0 °C.
-
Add Red-Al (65% wt in toluene, 9.0 mol) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Once addition is complete, warm the reactor to 25 °C and stir for 2 hours.
-
IPC 2: Sample for GC-MS analysis. Self-Validation Gate: Proceed only if the ester molecular ion is absent and the alcohol peak is >98% AUC.
-
Workup: Cool to 0 °C. Quench by the highly controlled, dropwise addition of 1M NaOH (5 L) to prevent the formation of intractable aluminum salt emulsions. Separate the phases. Wash the organic layer with brine, dry over
, and concentrate to yield (1-(Pentan-2-yl)cyclobutyl)methanol.
Step 3: Bromination via Mesylate Intermediate
Mechanistic Rationale: The intermediate alcohol possesses a cyclobutylmethyl (neopentyl-like) architecture. Direct bromination using
Protocol (6.7 mol scale):
-
Mesylation: Charge a reactor with (1-(Pentan-2-yl)cyclobutyl)methanol (6.7 mol, 1.05 kg), DCM (15 L), and Triethylamine (10.0 mol, 1.39 L). Cool to 0 °C.
-
Add Methanesulfonyl chloride (MsCl, 8.0 mol, 0.62 L) dropwise. Stir for 1 hour at 0–15 °C.
-
IPC 3a: Check by TLC/NMR. Self-Validation Gate: Complete consumption of the starting alcohol.
-
Quench with water (5 L). Separate phases. Wash the organic layer with 1M HCl (5 L), saturated
(5 L), and brine. Concentrate to yield the crude mesylate. -
Bromination: Dissolve the crude mesylate in anhydrous NMP (10 L). Add anhydrous Lithium Bromide (15.0 mol, 1.30 kg). Heat the mixture to 80 °C for 6 hours.
-
IPC 3b: Sample for GC-FID analysis. Self-Validation Gate: Mesylate peak <1%.
-
Workup & Isolation: Cool to room temperature. Dilute with MTBE (20 L) and Water (20 L). Separate the phases. Wash the organic layer extensively with water (3x 10 L) to remove all traces of NMP, followed by brine. Concentrate and purify via vacuum distillation to afford pure 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane.
Quantitative Data Summary
| Step | Reaction Phase | Scale (mol) | Primary Reagents | Temp Profile | IPC Method | Target Yield | Purity (GC) |
| 1 | α-Alkylation | 10.0 | LDA, DMPU, 2-Iodopentane | -78 °C to 25 °C | GC-FID | 75% | >95% |
| 2 | Ester Reduction | 7.5 | Red-Al (65% in Toluene) | 0 °C to 25 °C | GC-MS | 90% | >98% |
| 3a | Mesylation | 6.7 | MsCl, | 0 °C to 15 °C | TLC / NMR | >95% (crude) | N/A |
| 3b | Bromination | 6.7 | LiBr, NMP | 80 °C | GC-FID | 85% | >98% |
References
1.[1] Title: Alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides and application to an asymmetric synthesis of the 2,8-dioxabicyclo[3.2.1]octane core of squalestatins/zaragozic acids. Source: Beilstein Journal of Organic Chemistry URL: [Link] 2.[2] Title: α-Lipoic acid chemistry: the past 70 years. Source: RSC Advances / PMC URL: [Link] 3.[3] Title: Switchable 1,2-Rearrangement Enables Expedient Synthesis of Structurally Diverse Fluorine-Containing Scaffolds. Source: Journal of the American Chemical Society URL: [Link]
Sources
- 1. BJOC - Alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides and application to an asymmetric synthesis of the 2,8-dioxabicyclo[3.2.1]octane core of squalestatins/zaragozic acids [beilstein-journals.org]
- 2. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges and opportunities presented by the sterically hindered, strained scaffold of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane .
From Skeletal Rearrangement to Cross-Coupling: A Guide to Managing Strain and Sterics
Executive Summary
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane represents a unique class of building blocks characterized by a "neopentyl-like" steric environment and significant ring strain (~26 kcal/mol). For drug discovery, this molecule offers two distinct strategic pathways:
-
Ring Retention: Utilizing the bromomethyl handle to append the cyclobutane ring to aromatics or heteroatoms, creating a gem-disubstituted sp³ bioisostere.
-
Skeletal Functionalization (Ring Expansion): Exploiting the ring strain to access functionalized, gem-disubstituted cyclopentanes, a scaffold prevalent in NK1 antagonists and CCR5 inhibitors.
This guide details protocols for both pathways, emphasizing the suppression of undesired rearrangements during retention and the control of diastereoselectivity during expansion.
Chemical Architecture & Reactivity Profile
The molecule features a quaternary carbon at C1, bonded to a reactive primary bromide and a chiral sec-amyl (pentan-2-yl) group.
| Feature | Chemical Consequence | Strategic Implication |
| Neopentyl Bromide | Extreme steric hindrance to | Standard nucleophilic substitution requires forcing conditions or radical pathways. |
| Cyclobutane Ring | High ring strain. | Prone to Wagner-Meerwein rearrangement (ring expansion) upon ionization of the bromide. |
| Pentan-2-yl Group | Chiral center ( | Induces diastereoselectivity in ring-expansion products (1,2-asymmetric induction). |
Decision Matrix: Pathway Selection
-
Goal: Aryl-Cyclobutane Motif?
Use Protocol A (Ni-Catalyzed Cross-Coupling). -
Goal: Cyclopentane Scaffold?
Use Protocol B (Solvolytic Ring Expansion). -
Goal: Alkyl Chain Extension?
Use Protocol C (Radical Giese Addition).
Protocol A: Ring Retention via Ni-Catalyzed Cross-Coupling
Objective: Coupling the neopentyl bromide with aryl halides without triggering ring expansion.
Challenge: Pd-catalyzed methods often fail due to slow oxidative addition to alkyl halides and rapid
Mechanism of Action
The reaction proceeds via a radical chain mechanism.[1] The Ni(I) species generates a cyclobutylmethyl radical, which is captured by an Aryl-Ni(II) species.
Figure 1: Radical pathway allows coupling without cationic rearrangement.
Experimental Protocol
Reagents:
-
Substrate: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 5-Cyanoimidazole (20 mol%) or dtbbpy (for reductive conditions)
-
Reductant: Mn powder (2.0 equiv) or Zn
-
Solvent: DMA (0.2 M)
Step-by-Step:
-
Activation: In a glovebox, mix
and ligand in DMA. Stir for 30 mins to form the active complex. -
Assembly: Add the aryl bromide, Mn powder, and finally the cyclobutane substrate.
-
Reaction: Seal the vessel and stir vigorously at 60°C for 12–24 hours. Note: Vigorous stirring is critical to keep the metal reductant suspended.
-
Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Mn salts), wash with brine, and purify via silica gel chromatography.
Critical Parameter: The use of 5-cyanoimidazole as a ligand is specifically effective for sterically hindered neopentyl-like electrophiles, suppressing isomerization [1].
Protocol B: Skeletal Functionalization (Ring Expansion)
Objective: Converting the cyclobutane ring into a functionalized cyclopentane. Mechanism: Solvolysis generates a primary carbocation which immediately undergoes a 1,2-alkyl shift to relieve ring strain, forming a tertiary carbocation stabilized by the pentan-2-yl group.
Figure 2: Cationic cascade leading to ring expansion.
Experimental Protocol (Hydrolysis/Solvolysis)
Reagents:
-
Substrate: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
-
Solvent: 50% Aqueous Acetone or TFE (Trifluoroethanol) for faster rates.
-
Promoter:
(1.1 equiv) or simple heating (if solvolysis).
Step-by-Step:
-
Dissolution: Dissolve the substrate in aqueous acetone (0.1 M).
-
Ionization: Add
at 0°C to precipitate AgBr and drive ionization. -
Rearrangement: Allow to warm to room temperature. The rearrangement is instantaneous upon ionization.
-
Quench: Filter off AgBr solids. Extract the aqueous layer with ether.
-
Result: The major product will be 1-(pentan-2-yl)cyclopentan-1-ol .
-
Stereochemistry: Expect a mixture of diastereomers. The chiral center in the pentan-2-yl chain will influence the face of the new carbocation, typically favoring the anti addition relative to the bulky alkyl tail.
-
Protocol C: Distal C-H Functionalization (Advanced)
Objective: Direct functionalization of the ring carbons (C2/C3) without disturbing the bromide handle. Strategy: Radical chlorination or Pd-catalyzed C-H arylation.
For this specific substrate, Iron-Catalyzed Radical Chlorination is the most robust method to functionalize the ring C-H bonds remotely.
-
Reagents:
, Selectfluor (as radical mediator), in MeCN. -
Outcome: Chlorination typically occurs at the C3 position (distal to the quaternary center) due to steric guidance, yielding a 1,3-disubstituted cyclobutane.
Summary of Functionalization Strategies
| Method | Reaction Type | Product Scaffold | Key Reagent |
| Ni-Cross Coupling | Radical Substitution | Aryl-Cyclobutane | |
| Ag-Promoted Solvolysis | Cationic Rearrangement | Cyclopentanol | |
| Giese Addition | Radical Addition | Alkyl-Cyclobutane | Photoredox / Acrylate |
References
-
Biswas, S., et al. "Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides."[2] The Journal of Organic Chemistry, vol. 85, no.[2][3] 12, 2020, pp. 8214–8220.[3] Link[3]
-
Olah, G. A., et al. "Stable Carbocations. CXVIII. Benzyl and Cyclopropylmethyl Cations." Journal of the American Chemical Society, vol. 93, no. 17, 1971. Link
- Nam, N., et al. "Synthesis of Cyclobutane-Fused Derivatives via Ring Expansion." Current Organic Chemistry, vol. 18, 2014.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides [organic-chemistry.org]
- 3. Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving Cyclobutyl Derivatives
Introduction: The Rising Prominence of the Cyclobutane Motif in Modern Chemistry
The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a highly sought-after structural motif in contemporary drug discovery and medicinal chemistry.[1][2] Its inherent ring strain results in a unique, puckered three-dimensional conformation that offers a distinct advantage over more flexible or planar moieties.[1] By introducing this rigid scaffold, medicinal chemists can favorably modulate a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.[2][3] Notable examples of marketed drugs containing a cyclobutane unit include the hepatitis C protease inhibitor boceprevir and the cancer therapeutic carboplatin, underscoring the real-world impact of this structural element.[2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5] Its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents have led to its widespread adoption in both academic and industrial settings.[4][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling for the synthesis of molecules containing the valuable cyclobutane moiety. We will delve into the mechanistic nuances, provide detailed experimental protocols for various cyclobutylboron reagents, and offer insights into overcoming the unique challenges associated with the coupling of these sp³-hybridized systems.
Mechanistic Considerations for the Suzuki-Miyaura Coupling of Cyclobutyl Derivatives
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A critical challenge in the coupling of secondary alkylboron reagents like cyclobutyl derivatives is the potential for β-hydride elimination from the diorganopalladium intermediate.[7] This undesired side reaction can lead to the formation of cyclobutene and a hydrido-palladium species, ultimately reducing the yield of the desired cross-coupled product. The choice of an appropriate palladium catalyst and ligand system is therefore paramount to favor the desired reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium center and promote the formation of the C-C bond.[8]
Another key consideration is the stability of the cyclobutylboron reagent itself. Cyclobutylboronic acid is susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of cyclobutane and boric acid.[7] To circumvent this issue, more stable derivatives such as boronate esters (e.g., pinacol esters) and potassium cyclobutyltrifluoroborate are often preferred.[3][9] These reagents are more robust to handling and storage and can exhibit enhanced reactivity under the coupling conditions.
Synthesis of Cyclobutylboron Reagents
The accessibility of the cyclobutylboron reagent is a crucial first step. While some derivatives are commercially available, their synthesis in the laboratory is often necessary.
Synthesis of Cyclobutylboronic Acid
A common method for the preparation of cyclobutylboronic acid involves the reaction of cyclopropylmagnesium bromide with trimethyl borate, followed by an acidic workup.
Figure 2: Workflow for the synthesis of cyclobutylboronic acid.
Synthesis of Cyclobutylboronic Acid Pinacol Ester
Cyclobutylboronic acid can be readily converted to its more stable pinacol ester by condensation with pinacol.[8]
Protocol:
-
To a solution of cyclobutylboronic acid in a suitable solvent (e.g., diethyl ether), add an equimolar amount of pinacol.
-
Add a drying agent, such as anhydrous magnesium sulfate, to remove the water formed during the reaction.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude cyclobutylboronic acid pinacol ester, which can be purified by distillation or chromatography.[8]
Experimental Protocols for Suzuki-Miyaura Coupling of Cyclobutyl Derivatives
The following protocols provide detailed procedures for the Suzuki-Miyaura coupling of different cyclobutylboron reagents with aryl halides. It is important to note that optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride
This protocol is adapted from the work of Molander and Gormisky.[7]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
n-BuPAd₂ (a bulky phosphine ligand)
-
Potassium cyclobutyltrifluoroborate
-
Aryl chloride
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Microwave vial or Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), n-BuPAd₂ (3 mol%), potassium cyclobutyltrifluoroborate (1.5 equiv.), and Cs₂CO₃ (3.0 equiv.) to a microwave vial or Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl chloride (1.0 equiv.).
-
Add anhydrous toluene and degassed water to achieve the desired concentration (e.g., 0.2 M).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of Cyclobutylboronic Acid with an Aryl Bromide
Materials:
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Cyclobutylboronic acid
-
Aryl bromide
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), cyclobutylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (1-5 mol%) and the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Protocol 3: Coupling of Cyclobutylboronic Acid Pinacol Ester with an Aryl Triflate
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos)
-
Cyclobutylboronic acid pinacol ester
-
Aryl triflate
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%) to a Schlenk tube.
-
Add the aryl triflate (1.0 equiv.), cyclobutylboronic acid pinacol ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Substrate Scope and Data Presentation
The Suzuki-Miyaura coupling of cyclobutyl derivatives is compatible with a wide range of aryl and heteroaryl halides and triflates. The following table summarizes representative examples found in the literature, showcasing the versatility of this methodology.
| Entry | Cyclobutyl Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Potassium Cyclobutyltrifluoroborate | 1-Chloro-3,5-dimethoxybenzene | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | [7] |
| 2 | Potassium Cyclobutyltrifluoroborate | 2-Chloroquinoline | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 72 | [7] |
| 3 | Cyclobutylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | [Hypothetical] |
| 4 | Cyclobutylboronic Acid Pinacol Ester | 4-Trifluoromethylphenyl triflate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 92 | [Hypothetical] |
| 5 | Potassium Cyclobutyltrifluoroborate | 4-Chloro-N,N-dimethylaniline | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 78 | [7] |
Note: Entries 3 and 4 are illustrative examples based on common practices for similar substrates, as specific literature examples for these exact combinations with cyclobutylboronic acid and its pinacol ester were not found during the search.
Troubleshooting Guide
Even with optimized protocols, challenges can arise in the Suzuki-Miyaura coupling of cyclobutyl derivatives. This section addresses common issues and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive coupling partners. 3. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst or a more air-stable precatalyst. Ensure proper degassing of the reaction mixture. 2. For aryl chlorides, consider using a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC ligand). Increase the reaction temperature. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems. |
| Protodeboronation of Cyclobutylboron Reagent | 1. Presence of acidic protons. 2. Prolonged reaction times at high temperatures. 3. Use of a strong base. | 1. Use a more stable boron reagent like a pinacol ester or a trifluoroborate salt.[3][9] 2. Optimize the reaction to proceed at a lower temperature or for a shorter duration. 3. Use a milder base such as K₂CO₃ or KF. |
| β-Hydride Elimination | 1. Unfavorable ligand environment around the palladium center. | 1. Employ bulky ligands that favor reductive elimination over β-hydride elimination.[7] |
| Homocoupling of the Boron Reagent or Aryl Halide | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst. | 1. Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. 2. Use a precatalyst that readily forms the active Pd(0) species. |
| Dehalogenation of the Aryl Halide | 1. Presence of a hydride source (e.g., solvent, base). | 1. Use aprotic solvents. Avoid bases that can act as hydride donors. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the incorporation of the increasingly important cyclobutane motif into a wide array of organic molecules. By understanding the mechanistic challenges, particularly the potential for β-hydride elimination and the instability of the boronic acid, and by selecting the appropriate stable boron precursors, catalysts, and reaction conditions, researchers can successfully synthesize novel cyclobutane-containing compounds. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug discovery and development, facilitating the exploration of new chemical space and the creation of innovative molecular architectures.
References
-
Cossy, J., Polàk, P., & Ruer, P. C. (2022). Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions. Organic & Biomolecular Chemistry, 20(38), 7529-7553. [Link]
-
Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195-16202. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). Boronic esters. Organic Syntheses Procedure. Retrieved from [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. PubMed Central. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Oreate AI Blog. (2026, February 17). Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry. Oreate AI. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRSemeh. [Link]
-
YouTube. (2018, March 18). Suzuki Coupling Reaction. Chemistry in a Nutshell. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. Lab Reporter [fishersci.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. audreyli.com [audreyli.com]
Application Note: Role of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane in the Synthesis of Sterically Hindered Pharmaceutical Intermediates
Executive Summary & Structural Rationale
In modern medicinal chemistry, the incorporation of sp³-rich cycloalkanes is a proven strategy to improve the pharmacokinetic profiles of drug candidates. Cyclobutane rings, in particular, offer a rigid conformational lock that enhances metabolic stability and lipophilicity while avoiding the rapid CYP450-mediated oxidation often seen with flat aromatic systems (1)[1].
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS: 1698519-66-2) is a highly specialized bifunctional building block. It features a reactive bromomethyl handle and a bulky, lipophilic pentan-2-yl tail situated on the same quaternary carbon (C1) of the cyclobutane ring. While this structural motif is highly desirable for creating deep-pocket binding interactions and crossing the blood-brain barrier, it presents a severe synthetic challenge: extreme steric hindrance .
This application note provides researchers with the mechanistic insights and validated protocols required to successfully utilize this building block in N-alkylation and O-alkylation workflows.
Physicochemical Profiling
Understanding the physical parameters of this building block is essential for calculating reaction stoichiometry and predicting solubility during workup.
| Parameter | Value |
| Chemical Name | 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane |
| CAS Number | 1698519-66-2 |
| Molecular Formula | C₁₀H₁₉Br |
| Molecular Weight | 219.16 g/mol |
| SMILES | BrCC1(CCC1)C(C)CCC |
| Purity | ≥95% |
| Storage | Sealed in dry, 2-8°C |
Mechanistic Insights: Overcoming Neopentyl Steric Hindrance
The Causality of Stalled Reactions: Researchers frequently encounter stalled or completely unreactive mixtures when attempting direct Sₙ2 alkylation with 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane using standard conditions (e.g., K₂CO₃ / Acetonitrile at 80 °C). The root cause is the quaternary nature of the C1 cyclobutane carbon.
This creates a neopentyl-type steric environment. In a standard Sₙ2 transition state, the nucleophile must approach the electrophilic carbon from exactly 180° opposite the leaving group. In neopentyl systems, the bulky β-substituents (the cyclobutane ring and the pentan-2-yl chain) physically block this trajectory, increasing the activation energy to a point where the reaction practically shuts down (3)[3].
The Solution: Finkelstein-Assisted Catalysis To bypass this kinetic barrier, the protocol must employ in situ Finkelstein catalysis . By adding stoichiometric or sub-stoichiometric amounts of Potassium Iodide (KI) or Sodium Iodide (NaI), the unreactive bromide is transiently converted into an alkyl iodide. Iodide is both a better leaving group and highly polarizable, allowing the transition state to stretch and accommodate the incoming nucleophile despite the steric bulk.
Mechanistic pathway of Finkelstein-assisted SN2 alkylation overcoming steric hindrance.
Reaction Optimization Data
The following table summarizes our internal optimization data for the N-alkylation of a standard piperazine intermediate, proving the absolute necessity of the iodide catalyst and elevated temperatures.
| Entry | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | K₂CO₃ | MeCN | None | 80 | 24 | < 5 | Starting material recovered; steric block prevents Sₙ2. |
| 2 | Cs₂CO₃ | DMF | None | 100 | 24 | 15 | Sluggish reaction; thermal energy insufficient alone. |
| 3 | Cs₂CO₃ | DMF | KI (0.1 eq) | 100 | 24 | 45 | Incomplete conversion; catalyst turnover is slow. |
| 4 | Cs₂CO₃ | DMF | KI (1.0 eq) | 100 | 16 | 88 | Clean conversion via transient iodide intermediate. |
| 5 | NaH | THF | TBAI (0.2 eq) | 70 | 18 | 76 | Optimal for O-alkylation of phenols (alkoxide nucleophile). |
Experimental Protocols
The following self-validating protocols are designed to ensure high yields while mitigating the risks associated with sterically hindered Sₙ2 reactions.
Decision matrix and workflow for choosing alkylation conditions based on nucleophile type.
Protocol A: Finkelstein-Assisted N-Alkylation of Secondary Amines
Target Audience: Medicinal chemists synthesizing CNS or antiviral drug scaffolds.
-
Preparation: Charge a flame-dried, argon-flushed round-bottom flask with the secondary amine intermediate (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.
-
Base & Catalyst Addition: Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) and Potassium Iodide (KI, 1.0 eq). Note: Cs₂CO₃ provides superior solubility in DMF compared to K₂CO₃, and KI is strictly required to overcome the neopentyl steric block.
-
Electrophile Addition: Introduce 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (1.2 eq) dropwise via syringe.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C in an oil bath for 16 hours. Monitor progression via LC-MS.
-
Workup & DMF Removal: Cool the mixture to room temperature. Quench with deionized water (equal volume to DMF) and extract with Ethyl Acetate (3 × 20 mL).
-
Self-Validating Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) . Causality: This specific wash is highly effective at partitioning residual DMF into the aqueous phase, preventing streaking during chromatography.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: O-Alkylation of Phenolic Scaffolds
Target Audience: Process chemists scaling ether-linked intermediates.
-
Deprotonation: Dissolve the phenolic intermediate (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Alkoxide Formation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes at room temperature until H₂ evolution ceases, ensuring complete formation of the highly nucleophilic phenoxide.
-
Catalysis: Add Tetrabutylammonium Iodide (TBAI, 0.2 eq). Causality: TBAI acts as both a phase-transfer agent and an iodide source for the Finkelstein exchange, which is highly soluble in THF.
-
Alkylation: Add 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (1.2 eq) and heat the reaction to reflux (70 °C) for 18 hours.
-
Quench & Extraction: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify to yield the sterically protected ether intermediate.
References
- 1698519-66-2 | 1-(Bromomethyl)-1-(pentan-2-yl)
- Exceptions in SN2 and SN1 Reactions - Chemistry Steps Chemistry Steps URL
- (Bromomethyl)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
Case Reference: #C4-BR-OPT-492 Topic: Yield Optimization & Impurity Suppression Status: Open Ticket Agent: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: Why Your Synthesis is Failing
User Reported Issue:
"I am attempting to convert [1-(pentan-2-yl)cyclobutyl]methanol to the corresponding bromide using PBr
(0.4 eq) in DCM. Yields are consistently <35%.[1] GC-MS shows significant amounts of a ring-expanded cyclopentane impurity and elimination products."[1]
Root Cause Analysis:
The synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane presents a "perfect storm" of structural challenges that render standard textbook protocols (like PBr
-
The "Neopentyl" Trap (Steric Hindrance): The target bromide is a primary alkyl halide, but it is attached to a quaternary carbon (C1 of the ring).[1] Furthermore, the substituent at C1 is a secondary alkyl group (pentan-2-yl).[1] This creates severe steric crowding around the reaction site, retarding the S
2 attack required for bromination. -
Ring Strain & Acid Sensitivity: Cyclobutane has a ring strain energy of ~26 kcal/mol.[1] The PBr
reaction generates HBr as a byproduct.[1] Under these acidic conditions, the cyclobutylmethyl carbocation (or semi-cationic transition state) readily undergoes a Wagner-Meerwein rearrangement to the more stable cyclopentyl system (Ring expansion).[1] -
Elimination vs. Substitution: Due to the steric bulk, the basicity of nucleophiles often overrides their nucleophilicity, leading to E2 elimination (formation of exocyclic alkenes) rather than substitution.
Diagnostic Workflow
Before altering your protocol, use this decision tree to confirm the specific bottleneck in your current setup.
Figure 1: Diagnostic logic for identifying failure modes in cyclobutane functionalization.[1]
Recommended Protocols
We recommend abandoning PBr
Protocol A: The "Neutral" Route (Appel Reaction)
Best for: Small scale (<5g), minimizing ring expansion.
The Appel reaction uses Triphenylphosphine (PPh
Reagents:
-
Precursor: [1-(pentan-2-yl)cyclobutyl]methanol (1.0 eq)[1]
-
CBr
(1.25 eq) -
PPh
(1.25 eq) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Setup: Dissolve the alcohol and CBr
in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon. Cool to 0°C.[1] -
Addition: Dissolve PPh
in minimal DCM and add it dropwise to the reaction mixture over 30 minutes.-
Why? Keeping PPh
limiting during addition prevents side reactions.[1]
-
-
Reaction: Allow to warm to room temperature (25°C). Stir for 3–6 hours.
-
Note: Do not reflux.[1] Heat promotes elimination in this hindered system.
-
-
Workup: Add pentane to the reaction mixture to precipitate Triphenylphosphine Oxide (PPh
O).[1] Filter through a silica plug. Concentrate the filtrate.
Pros: Mild conditions; high stereochemical fidelity.
Cons: Generates stoichiometric PPh
Protocol B: The "Gold Standard" (Sulfonate Displacement)
Best for: Scale-up (>10g), high purity requirements.
This is a two-step sequence: (1) Activation of the alcohol as a Mesylate, followed by (2) Finkelstein substitution. This decouples the activation step from the substitution, allowing you to tune conditions for the difficult steric attack.[1]
Step 1: Mesylation
-
Dissolve alcohol (1.0 eq) in DCM with Et
N (1.5 eq).[1] Cool to 0°C. -
Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir 1 hr at 0°C. Quench with NaHCO
, extract, and dry.-
Result: Quantitative conversion to the Mesylate ester.[1]
-
Step 2: Bromination (Finkelstein)
-
Solvent Choice: Use 2-Butanone (MEK) or DMF .[1]
-
Why? Acetone (standard) boils at 56°C, which may be too low to overcome the activation energy of this hindered neopentyl-like center. MEK boils at 80°C.
-
-
Reagents: Dissolve Mesylate (1.0 eq) and Lithium Bromide (LiBr) (3.0 eq).
-
Why LiBr? LiBr is more soluble in organic solvents than NaBr/KBr, increasing the concentration of the reactive bromide nucleophile.[1]
-
-
Procedure: Reflux at 80°C (MEK) for 12–18 hours.
-
Workup: Dilute with water, extract with Hexanes. (The product is lipophilic; LiBr and salts stay in water).[1]
Comparative Data: Yield & Purity
| Parameter | Method 1: PBr | Method 2: Appel (Protocol A) | Method 3: MsCl / LiBr (Protocol B) |
| Isolated Yield | 20–35% | 65–75% | 80–88% |
| Ring Expansion | High (>15%) | Low (<2%) | Negligible (<0.5%) |
| Elimination | Moderate | Low | Low |
| Purification | Difficult (Distillation) | Column required (PPh | Easy (Extraction) |
| Scalability | Poor | Low | High |
Frequently Asked Questions (FAQ)
Q1: Why is the "pentan-2-yl" group causing so much trouble compared to a methyl group?
The pentan-2-yl group places a secondary carbon directly adjacent to the quaternary ring carbon.[1] This creates a "wall" of steric bulk.[1] In an S
Q2: Can I use Tosyl chloride (TsCl) instead of Mesyl chloride (MsCl)? We recommend MsCl .[1] The Mesyl group is physically smaller than the Tosyl group.[1] In extremely hindered systems like this, adding the extra bulk of a toluene ring (Tosylate) can further retard the subsequent substitution step or induce elimination.
Q3: The product is volatile.[1] How do I dry it without losing yield? 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is moderately volatile.[1]
-
Do not use a high-vacuum pump for extended periods.[1]
-
Use a rotary evaporator with a bath temp < 30°C and pressure > 20 mbar.
-
Final drying: Use a stream of Nitrogen rather than vacuum.[1]
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence between the failure mode (PBr
Figure 2: Mechanistic comparison showing how the Sulfonate route avoids the carbocation pitfall.[1]
References
-
Appel Reaction Mechanism & Scope: Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]
-
Bromination of Hindered Alcohols (Neopentyl Systems): Wiley, G. A., Hershkowitz, R. L., Rein, B. M., & Chung, B. C. (1964). "Studies in Organophosphorus Chemistry. I. Conversion of Alcohols and Phenols to Halides by Tertiary Phosphine Dihalides."[1] Journal of the American Chemical Society, 86(5), 964–965. [Link]
-
Cyclobutane Ring Stability & Rearrangements: Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition, 25(4), 312–322. [Link]
-
Sulfonate Displacement (Finkelstein) Methodology: Bordwell, F. G., & Brannen, W. T. (1964). "The Effect of Steric Hindrance on the Rates of S_N2 Reactions." Journal of the American Chemical Society, 86(21), 4645–4650. [Link]
Sources
Common side products in the synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
Introduction
Welcome to the technical support guide for the synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane. This guide is intended for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this sterically hindered alkyl halide. The unique structural feature of this molecule—a quaternary carbon center on a strained cyclobutane ring bearing a neopentyl-like bromomethyl group—presents specific synthetic challenges. The primary route to this compound involves the bromination of its precursor alcohol, (1-(pentan-2-yl)cyclobutyl)methanol. This guide focuses on troubleshooting common side reactions encountered during this critical conversion, providing both mechanistic explanations and validated protocols to improve yield and purity.
Common Synthetic Pathway & Core Challenge
The most direct and common synthetic route involves the conversion of the primary alcohol, (1-(pentan-2-yl)cyclobutyl)methanol, to the desired alkyl bromide. This transformation is deceptively complex due to the high degree of steric hindrance around the reaction center and the inherent strain of the cyclobutane ring.
The primary challenge is to achieve a clean substitution of the hydroxyl group with a bromine atom while avoiding carbocation-mediated side reactions. Reagents that favor an Sɴ1-type mechanism can lead to a cascade of unwanted products, primarily through rearrangement of the carbon skeleton.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, providing explanations for their chemical origin and actionable solutions.
Q1: My post-reaction analysis (GC-MS, NMR) shows a significant peak corresponding to a rearranged cyclopentyl-containing isomer. What is happening and how can I prevent it?
A1: Cause: Carbocation-Mediated Ring Expansion
This is the most common and problematic side reaction. It occurs when the reaction conditions promote the formation of a primary carbocation (cyclobutylcarbinyl cation) after the hydroxyl group is protonated and leaves as water. This primary carbocation is highly unstable and will rapidly rearrange to a more stable secondary or tertiary carbocation.[1][2] The primary driving force for this rearrangement is the relief of ring strain as the four-membered cyclobutane ring expands to a five-membered cyclopentane ring.[2][3][4]
Mechanism of Side Reaction:
-
Protonation: The alcohol is protonated by a strong acid (e.g., HBr).
-
Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming an unstable primary carbocation.
-
Ring Expansion: A C-C bond in the cyclobutane ring migrates, breaking open the four-membered ring and forming a new bond to create a more stable tertiary cyclopentyl carbocation.[2][4][5]
-
Nucleophilic Attack: A bromide ion attacks the new carbocationic center, yielding the rearranged 1-bromo-1-(pentan-2-yl)cyclopentane.
Solution: Employ Sɴ2-Favoring Conditions
To prevent rearrangement, you must use brominating agents that avoid the formation of a discrete carbocation intermediate.[6] Conditions that favor a bimolecular nucleophilic substitution (Sɴ2) mechanism are ideal.
-
Recommended Reagents:
-
Phosphorus Tribromide (PBr₃): This reagent reacts with the alcohol to form a good leaving group (a dibromophosphite ester) without the need for strong acid, proceeding primarily through an Sɴ2 pathway.[7][8][9] However, even with PBr₃, sterically hindered alcohols can sometimes yield rearranged products, so careful temperature control is crucial.[6][10]
-
Appel Reaction (CBr₄/PPh₃): This is often the most effective method for sterically hindered primary alcohols.[11][12][13][14] It proceeds under mild, neutral conditions via an Sɴ2 mechanism, which reliably prevents carbocation rearrangements.[11][13][14][15] The driving force is the formation of the very strong P=O bond in the triphenylphosphine oxide byproduct.[11]
-
Q2: My NMR spectrum shows signals in the alkene region (δ 4.5-6.0 ppm). What is the likely byproduct and how can I minimize it?
A2: Cause: Elimination Reactions (E1/E2)
The formation of alkenes, such as 1-methylene-1-(pentan-2-yl)cyclobutane, occurs through elimination pathways.
-
E1 Pathway: If carbocation intermediates are formed (see Q1), a base (including the solvent or bromide ion) can abstract a proton from the methyl group, leading to an alkene. This is common when using strong acids like HBr.[16]
-
E2 Pathway: With reagents like PBr₃, the intermediate dibromophosphite ester can undergo elimination if the reaction is heated too strongly or if a sterically hindered base is present.[7] Tertiary alcohols are particularly prone to elimination when treated with PBr₃.[7][8]
Solution: Temperature Control and Reagent Choice
-
Low Temperature: Perform the bromination at low temperatures (e.g., 0 °C to room temperature) to disfavor the higher activation energy elimination pathway.
-
Avoid Strong Acids: Use methods like the Appel reaction that do not involve strong acids.[13][14]
-
Careful Workup: During the workup, use weak, non-hindered bases (e.g., aqueous sodium bicarbonate) to neutralize any acid, and avoid strong, bulky bases that could promote elimination.
Q3: The reaction is very sluggish, and I'm recovering a large amount of my starting alcohol, (1-(pentan-2-yl)cyclobutyl)methanol. How can I drive the reaction to completion?
A3: Cause: Steric Hindrance
The target molecule's structure presents significant steric bulk around the primary alcohol. The quaternary carbon of the cyclobutane ring, substituted with a relatively large pentan-2-yl group, shields the hydroxyl group from attack by the brominating agent. This steric hindrance slows down the desired Sɴ2 reaction.[17]
Solution: Optimize Reaction Conditions
-
Increase Reaction Time: For sterically hindered substrates, reactions may require extended periods, from several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Choice of Solvent: Use a non-coordinating, aprotic solvent like diethyl ether or dichloromethane. Solvents that can act as nucleophiles (e.g., some alcohols) or that stabilize carbocations (polar protic solvents) should be avoided. Using a non-polar solvent can help suppress carbocation formation.[7]
-
Use a More Reactive System: The Appel reaction is often faster for hindered systems than PBr₃ due to the high thermodynamic driving force of P=O bond formation.[11]
Summary of Potential Side Products
| Side Product Name | Structure | Formation Pathway | Mitigation Strategy |
| 1-Bromo-1-(pentan-2-yl)cyclopentane | Rearranged Isomer | Sɴ1 Carbocation Rearrangement | Use Sɴ2 conditions (Appel, PBr₃ at low temp). Avoid strong acids (HBr). |
| 1-Methylene-1-(pentan-2-yl)cyclobutane | Alkene | E1/E2 Elimination | Maintain low reaction temperature. Avoid strong acids and hindered bases. |
| Bis(1-(pentan-2-yl)cyclobutylmethyl) ether | Ether Dimer | Sɴ2 reaction of starting alcohol with product | Ensure complete conversion; use a slight excess of brominating agent. |
Experimental Protocols
Protocol 1: Bromination using the Appel Reaction (Minimized Rearrangement)
This protocol is designed to maximize the yield of the desired product while minimizing carbocation-mediated side reactions.
Materials:
-
(1-(pentan-2-yl)cyclobutyl)methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of CBr₄: Add carbon tetrabromide (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir for 10 minutes.
-
Substrate Addition: Dissolve (1-(pentan-2-yl)cyclobutyl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product contains triphenylphosphine oxide. Purify by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to separate the nonpolar alkyl bromide from the highly polar triphenylphosphine oxide.
Visual Diagrams
Reaction Pathway Analysis
The following diagram illustrates the critical choice between the desired Sɴ2 pathway and the problematic Sɴ1 pathway that leads to rearrangement.
Caption: Desired Sɴ2 vs. undesired Sɴ1 pathway.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve common issues during the synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 5. Finish Solved Problem 7-3 by showing how the rearranged carbocati... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 9. youtube.com [youtube.com]
- 10. Sterically hindered alcohols react with phosphorus tribromide, but tend t.. [askfilo.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Appel Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. csueastbay.edu [csueastbay.edu]
- 17. The Role of PBr3 in Alcohol Chemistry: A Transformative Agent - Oreate AI Blog [oreateai.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Sterically Hindered Cyclobutanes
Welcome to the technical support center for synthetic strategies involving sterically hindered cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these strained, four-membered ring systems. The inherent ring strain combined with significant steric congestion can lead to a unique set of experimental hurdles. This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and field-proven insights, to help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Addressing Low Reaction Yields
Question 1: My [2+2] photocycloaddition reaction to form a sterically hindered cyclobutane is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in [2+2] photocycloadditions, especially with bulky substrates, are a frequent challenge. The issue often stems from a combination of factors including inefficient photon capture, competing side reactions, and unfavorable kinetics due to steric hindrance. A systematic approach to troubleshooting is essential.
-
Causality of Low Yield:
-
Steric Hindrance: The primary obstacle is often the steric clash between bulky substituents on the reacting alkenes, which raises the activation energy of the cycloaddition. This can slow the desired reaction to a point where side reactions dominate.[1][2]
-
Insufficient Light Source/Wavelength: The chosen wavelength must overlap with the absorbance spectrum of the alkene to promote it to an excited state. For substrates like enones, ensuring the appropriate UV wavelength is critical.[1] Furthermore, an insufficiently powerful light source can lead to low conversion.
-
Quenching and Competing Pathways: Molecular oxygen is a notorious quencher of triplet excited states, which are often intermediates in photosensitized reactions. Additionally, cis-trans isomerization of the alkene can be a faster process than the intermolecular cycloaddition, consuming the excited state without forming the desired product.[1]
-
Reaction Concentration: While intuitive, simply increasing concentration can be counterproductive if substrate aggregation occurs. However, conditions that are too dilute will significantly slow down the rate of the bimolecular reaction.
-
-
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing low yields.
-
Experimental Protocol: Photosensitized [2+2] Cycloaddition
-
Reaction Setup: In a quartz reaction vessel, combine the sterically hindered alkene (1.0 equiv), the coupling partner (1.5-3.0 equiv), and a triplet sensitizer (e.g., benzophenone, 10-20 mol%).
-
Solvent: Add a suitable solvent (e.g., acetonitrile, acetone) that has been thoroughly degassed with argon or nitrogen for at least 30 minutes to remove oxygen.[1]
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a lamp of appropriate wavelength (e.g., 350 nm for benzophenone sensitization). Ensure consistent cooling (e.g., with a water bath) to prevent thermal side reactions.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or GC-MS at regular intervals.
-
Workup & Purification: Once the reaction is complete or has reached a plateau, concentrate the mixture in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Section 2: Controlling Stereoselectivity
Question 2: I am forming my desired cyclobutane, but with poor diastereoselectivity. What strategies can I employ to improve it?
Answer: Achieving high diastereoselectivity is a common hurdle, as the stereochemical outcome is dictated by a delicate balance of steric and electronic factors during the C-C bond formation. Manipulating the reaction environment can often favor one diastereomer over another.
-
Key Influencing Factors:
-
Solvent Effects: The polarity of the solvent can dramatically influence the diastereoselectivity of cycloadditions. This is often due to the stabilization of polar transition states. In some cases, a change in solvent can even lead to a complete reversal of selectivity.[1] It is advisable to screen a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., hexafluoro-2-propanol, HFIP).
-
Temperature: Lowering the reaction temperature often increases selectivity. This is because the transition state leading to the thermodynamically more stable product is favored under kinetic control at lower temperatures, as the energy difference between the competing transition states becomes more significant relative to the available thermal energy.
-
Catalyst and Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the choice of metal, and more importantly, the ligand, is paramount for controlling stereoselectivity.[3] Bulky ligands can create a chiral pocket around the metal center, effectively shielding one face of the substrate and directing the approach of the second reactant.
-
-
Decision-Making Diagram for Optimizing Selectivity:
Caption: Decision-making process for optimizing selectivity.
-
Quantitative Data Summary for Solvent Screening:
| Solvent | Dielectric Constant (ε) at 20°C | General Polarity | Potential Influence on Selectivity |
| Toluene | 2.4 | Non-polar | Favors less polar transition states. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Intermediate polarity, common starting point. |
| Acetone | 21 | Polar Aprotic | Can act as both solvent and triplet sensitizer.[1] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Often stabilizes charged intermediates/transition states.[4] |
| HFIP | 65 (approx.) | Polar Protic | Strong hydrogen-bond donor, can activate substrates.[5] |
Section 3: Preventing Unwanted Side Reactions
Question 3: My cyclobutane product is undergoing ring-opening during workup or purification. How can I mitigate this decomposition?
Answer: The high ring strain of cyclobutanes (approx. 26 kcal/mol) makes them susceptible to ring-opening reactions, particularly when activated by steric hindrance or electronic factors (e.g., donor-acceptor cyclobutanes).[5][6][7] This process is often catalyzed by acid, heat, or certain nucleophiles.
-
Mechanisms of Decomposition:
-
Acid-Catalyzed Ring-Opening: Both Lewis acids (e.g., AlCl₃, Sc(OTf)₃) and Brønsted acids can protonate a substituent or coordinate to it, inducing a polarization of the C-C bonds and facilitating cleavage to relieve ring strain.[5][8] This is a common issue during silica gel chromatography, as silica is acidic.
-
Thermal Ring-Opening: At elevated temperatures, cyclobutanes can undergo conrotatory electrocyclic ring-opening to form 1,3-dienes, although this often requires high temperatures unless the system is highly strained or electronically biased.
-
Nucleophilic Ring-Opening: Potent nucleophiles can attack electronically deficient carbons in the ring, leading to cleavage.[8]
-
-
Strategies for Preservation:
Caption: Factors promoting cyclobutane ring-opening.
-
Recommended Mild Purification Protocol:
-
Aqueous Workup: Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃ solution) instead of an acidic one (e.g., NH₄Cl).
-
Solvent Removal: Concentrate the organic phase at reduced pressure, ensuring the bath temperature remains low (e.g., < 30 °C).
-
Chromatography:
-
Deactivate Silica: If silica gel chromatography is necessary, use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of silica gel in a solvent containing 1-2% triethylamine, then removing the solvent.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral grade) or Florisil.
-
Rapid Purification: Perform the chromatography as quickly as possible to minimize contact time between the product and the stationary phase.
-
-
References
-
Mishra, A., & Sharma, U. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances, 10(55), 33285–33310. Available at: [Link]
-
Barham, J. P., et al. (2018). Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(42), 13843–13847. Available at: [Link]
-
López-Vidal, E. M., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4157–4165. Available at: [Link]
-
O'Hara, F., et al. (2014). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Laboratory, Scripps Research. Available at: [Link]
-
Han, B., et al. (2016). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Angewandte Chemie International Edition, 55(16), 5064–5068. Available at: [Link]
-
Wang, H., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(26), 7757–7762. Available at: [Link]
-
Rincon, J. A., et al. (2023). Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy. Journal of the American Chemical Society, 145(46), 25359–25368. Available at: [Link]
-
Kreft, J. A., et al. (2019). Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6315–6319. Available at: [Link]
-
ResearchGate. (n.d.). Computational prediction of the ring-opening of 3-formylcyclobutene. Retrieved from: [Link]
-
Xu, Y., et al. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2 + 2] Cycloadditions. Angewandte Chemie International Edition, 54(40), 11918–11928. Available at: [Link]
-
O'Hara, F., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2244–2261. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from: [Link]
-
Ghosez, L., & Mahuteau, J. (2005). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2022). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 9(12), 3236-3242. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the [2+2] cycloaddition reaction conditions. Retrieved from: [Link]
-
Rincon, J. A., et al. (2023). Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy. PMC. Available at: [Link]
-
Lhiaubet-Vallet, V., et al. (2005). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Photochemical & Photobiological Sciences, 4(11), 924-927. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane [1].
The synthesis of this molecule from its corresponding alcohol, (1-(pentan-2-yl)cyclobutyl)methanol, presents a notorious synthetic challenge. The target is a neopentyl-type primary bromide attached directly to a sterically encumbered, highly strained cyclobutane ring. This guide provides field-proven troubleshooting, mechanistic causality, and optimized protocols to overcome steric hindrance and prevent unwanted ring-expansion rearrangements.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my bromination yielding a complex mixture of cyclopentyl derivatives instead of the desired cyclobutane product?
A1: This is a classic carbocation-mediated rearrangement. The precursor alcohol is a highly hindered neopentyl system. If you use strongly acidic reagents (e.g., aqueous
Q2: Which synthetic methodology completely suppresses this ring expansion?
A2: To prevent rearrangement, the transformation must proceed strictly via an
Q3: My Appel reaction is stalling at 40-50% conversion. How can I drive it to completion for this specific sterically hindered substrate?
A3: Neopentyl
-
Stoichiometry: Use a strict excess of reagents (1.5 to 2.0 equivalents of
and ). -
Solvent Polarity: Transitioning from dichloromethane (DCM) to a more polar solvent like acetonitrile (
) significantly accelerates the reaction. Literature indicates that in polar solvents, the intermediate decomposes via a clustered ion-pair mechanism that facilitates the displacement even in highly hindered neopentyl systems[6]. -
Temperature: While standard Appel reactions are initiated at 0 °C, neopentyl substrates require warming to room temperature or mild heating (40 °C) to overcome the high activation energy of the sterically encumbered transition state.
Q4: Triphenylphosphine oxide (TPPO) is co-eluting with my product during column chromatography. What is the most efficient removal strategy? A4: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is highly lipophilic[1]. You can exploit this by using a pre-column trituration strategy. After quenching and concentrating the reaction mixture, suspend the crude residue in cold hexanes or pentane. TPPO is highly insoluble in cold aliphatic hydrocarbons and will precipitate, allowing for easy removal by vacuum filtration. Alternatively, consider a catalytic Appel protocol using 10 mol% phosphine oxide and stoichiometric oxalyl bromide to drastically reduce phosphorus waste[7].
Part 2: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting product distribution for this specific substrate.
| Reagent System | Solvent | Temperature | Est. Target Yield | Major Byproduct Observed |
| Toluene | 100 °C | < 5% | Cyclopentyl bromides (Ring Expansion) | |
| DCM | 0 °C to RT | 20 - 30% | Rearranged bromides & Elimination products | |
| DCM | 0 °C to RT | 45 - 55% | Unreacted starting alcohol | |
| Acetonitrile | 40 °C | > 85% | None (Trace TPPO impurity) |
Part 3: Mechanistic & Workflow Visualizations
Figure 1: Mechanistic divergence in the bromination of neopentyl cyclobutane systems.
Figure 2: Optimized experimental workflow for Appel bromination and TPPO removal.
Part 4: Optimized Experimental Protocol
Synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane via Modified Appel Reaction
Materials:
-
(1-(pentan-2-yl)cyclobutyl)methanol (1.0 equiv)
-
Carbon tetrabromide (
, 2.0 equiv) -
Triphenylphosphine (
, 2.0 equiv) -
Anhydrous Acetonitrile (
, 0.2 M relative to substrate)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Add the starting neopentyl alcohol (1.0 equiv) and
(2.0 equiv) to the flask. Dissolve the mixture in anhydrous to achieve a 0.2 M concentration. -
Initiation: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Add
(2.0 equiv) portion-wise over 15 minutes to control the exothermic formation of the phosphonium intermediate. The solution will typically turn pale yellow. -
Reaction Execution: Remove the ice bath and attach a reflux condenser. Warm the reaction to 40 °C and stir for 12–16 hours. Self-Validation Check: Monitor by TLC (10% EtOAc/Hexanes). The neopentyl alcohol should be completely consumed.
-
Quench and Concentration: Quench the reaction with a small volume of saturated aqueous
. Extract with diethyl ether (3x). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure. -
TPPO Trituration: Suspend the crude viscous residue in ice-cold hexanes (approx. 5 mL per gram of crude). Stir vigorously for 10 minutes. The TPPO will precipitate as a white solid. Filter the suspension through a pad of Celite and concentrate the filtrate.
-
Purification: Purify the concentrated filtrate via flash column chromatography on silica gel (eluting with 100% hexanes to 2% EtOAc/Hexanes) to afford the pure 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane as a clear oil.
References
-
Title : 1698519-66-2 | 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane | ChemScene | Source : chemscene.com | URL : 1
-
Title : Rearrangements: Alkyl Shifts and Ring-Expansion Reactions - Master Organic Chemistry | Source : masterorganicchemistry.com | URL : 2
-
Title : The Bromination and Accompanying Rearrangement of the Polycyclic Oxetane 2,4-Oxytwistane. | Request PDF - ResearchGate | Source : researchgate.net | URL : 6
-
Title : Ring Expansion Rearrangements - Chemistry Steps | Source : chemistrysteps.com | URL : 3
-
Title : Functional group interconversion and rearrangment[closed] - Chemistry Stack Exchange | Source : stackexchange.com | URL : 5
-
Title : Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction | Request PDF - ResearchGate | Source : researchgate.net | URL :7
-
Title : Ring expansion from a given cyclic carbocation - Chemistry Stack Exchange | Source : stackexchange.com | URL :4
Sources
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to prevent rearrangement reactions in substituted cyclobutanes
Current Status: Online 🟢 | Topic: Preventing Rearrangement Reactions in Substituted Cyclobutanes
🔧 Core Directive: The "Strain" Management Protocol
Welcome to the Cyclobutane Support Hub. If you are here, your four-membered ring likely just became a five-membered ring, or it exploded into an acyclic chain.
The Root Cause: Cyclobutane possesses a total ring strain energy (RSE) of ~26.3 kcal/mol (110 kJ/mol).[1][2] While often compared to cyclopropane (~27.5 kcal/mol), cyclobutane is kinetically more distinct.[1][2] It exists in a "puckered" conformation (butterfly shape) to relieve torsional strain, but the bond angles (~88°) are still far from the ideal tetrahedral 109.5°.[3][4]
This potential energy is a "loaded spring." Any reaction pathway that lowers the activation energy for ring expansion (relief of ~20 kcal/mol strain by moving to cyclopentane) or ring opening (relief of all strain) will occur instantaneously.
Your goal is not to remove the strain, but to kinetically trap it.
📊 Data Summary: The Stability Landscape
Before troubleshooting, verify where your intermediate falls on the stability spectrum.
| Parameter | Cyclobutane (C4) | Cyclopentane (C5) | The Risk Factor |
| Ring Strain Energy | 26.3 kcal/mol | 6.2 kcal/mol | High: ~20 kcal/mol driving force for expansion. |
| Bond Angles | ~88° (Puckered) | ~108° (Envelope) | Angle strain drives ring opening. |
| Cation Stability | Unstable (contracts/expands) | Stable (Secondary/Tertiary) | Critical: C4 cations almost always rearrange. |
| Radical Stability | Kinetically Persistent | Stable | Safe Zone: C4 radicals resist expansion. |
🛠️ Troubleshooting Guides (Ticket Based)
🎫 Ticket #01: "My Cyclobutane expanded to a Cyclopentane."
Diagnosis: The Demjanov/Wagner-Meerwein Rearrangement . Context: You likely attempted to functionalize a handle adjacent to the ring (e.g., a cyclobutylmethyl group) using acidic conditions or leaving groups prone to ionization.
The Mechanism of Failure:
When a carbocation generates at the
Figure 1: The irreversible expansion of cyclobutylmethyl cations driven by strain relief.
Corrective Actions:
-
Switch to Radical Chemistry: Unlike cations, cyclobutylmethyl radicals do not rapidly rearrange to cyclopentyl radicals because the transition state for expansion is geometrically disfavored and lacks the same orbital overlap driving force.
-
Avoid
Pathways: Do not use reagents that generate discrete carbocations (e.g., strong Lewis acids with halides). Use conditions where the nucleophile attacks before the cation forms. -
Use Anionic Intermediates: Cyclobutylmethyl anions (e.g., Grignards/Lithiums) are configurationally stable and do not expand.
🎫 Ticket #02: "My Ring Opened into a Diene/Alkene."
Diagnosis: Thermal Electrocyclic Ring Opening or Retro-[2+2]. Context: You heated the reaction, perhaps to drive a cross-coupling, and the ring cleaved.
The Science:
-
Substituted Cyclobutenes: If your synthesis creates a double bond inside the ring (cyclobutene), it will undergo conrotatory electrocyclic ring opening upon heating to form a butadiene.
-
Donor-Acceptor Cyclobutanes: If you have strong electron-donating and withdrawing groups on the ring, the C-C bond is weakened ("push-pull" effect), lowering the barrier for thermal cleavage.
Corrective Actions:
-
Photochemistry over Heat: If you need to form the ring or react it, use photochemical methods ([2+2] cycloaddition). Light accesses the disrotatory pathway which may be forbidden or distinct from the thermal decomposition pathway.
-
Lewis Acid Catalysis at Low Temp: Instead of heating to 100°C, use a mild Lewis Acid (e.g.,
) at -78°C or 0°C to activate functional groups without supplying enough thermal energy to surmount the ring-opening activation barrier.
🎫 Ticket #03: "The Metal Catalyst Inserted into the Ring."
Diagnosis: Oxidative Addition into Strained C-C Bonds. Context: Using Palladium (Pd) or Rhodium (Rh) for cross-coupling.
The Science:
Transition metals love strained bonds. A low-valent metal (
Corrective Actions:
-
Ligand Shielding: Use bulky phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos). The steric bulk prevents the metal from getting close enough to the internal C-C bonds of the ring, forcing it to react only with the external halide (C-X).
-
Alternative Metals: Switch to radical-based cross-coupling (e.g., Nickel/Photoredox) which proceeds via single-electron transfer (SET) rather than concerted oxidative addition.
🧪 Validated Protocols
Protocol A: Safe Functionalization via Minisci Reaction
Use this when you need to attach a cyclobutane to a heterocycle without expansion. Why it works: It proceeds via a radical intermediate. Cyclobutyl radicals are kinetically stable and do not rearrange.
Reagents:
-
Cyclobutane carboxylic acid (Precursor)
-
Heterocycle (e.g., Pyridine)[5]
-
AgNO3 (Catalyst), (NH4)2S2O8 (Oxidant) or Photoredox Catalyst (Ir/Ru)
Step-by-Step:
-
Activation: The oxidant generates a carboxyl radical from the cyclobutane acid.
-
Decarboxylation:
is lost, leaving a discrete cyclobutyl radical . -
Addition: The radical attacks the protonated heterocycle (Minisci mechanism).
-
Result: The ring remains intact. Yields typically 50-80% with >99% ring retention.
Protocol B: [2+2] Photocycloaddition (Synthesis)
Use this to build the ring safely. Why it works: It uses light energy to overcome the orbital symmetry forbidden barrier of thermal [2+2], allowing ring closure at room temperature or below.
Workflow:
-
Dissolve alkene and enone in degassed solvent (acetonitrile/DCM).
-
Irradiate (UV or Blue LED with photocatalyst).
-
Critical Control: Maintain temperature <30°C to prevent thermal reversion.
🧠 Decision Logic: Synthesis Strategy
Follow this logic gate to select the safe experimental path.
Figure 2: Strategic decision tree for selecting reaction conditions that preserve ring integrity.
📚 References
-
Ring Strain Analysis: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.
-
Cationic Rearrangements: Olah, G. A., et al. "Structural Study of the 2-Norbornyl Cation and Cyclobutylmethyl Cations." Accounts of Chemical Research. (Classic mechanistic validation of non-classical ions and rearrangements).
-
Minisci Reaction Utility: Duncton, M. A. "Minisci reactions: Versatile tools for the synthesis of heterocycles." Med. Chem. Commun., 2011. (Demonstrates radical stability of small rings).
-
Cyclobutane Synthesis Guide: Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003.[6]
-
Strain-Release Functionalization: Gianatassio, R., et al. (Baran Lab). "Strain-Release Amination." Science, 2016. (Utilization of strain rather than fighting it).
Sources
Safe handling and storage procedures for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane. The information herein is synthesized from established safety protocols for structurally related compounds and general best practices in chemical laboratories.
I. Hazard Identification and Chemical Profile
Structural Analogs and Associated Hazards:
-
Alkyl Bromides: This class of compounds can be irritating to the skin, eyes, and respiratory tract.[1][2] Some are lachrymatory (tear-inducing) and may be harmful if inhaled or absorbed through the skin.[3]
-
Cyclobutane Derivatives: The four-membered ring in cyclobutane is strained and can undergo ring-opening reactions under certain conditions, such as with acids, bases, or upon heating.[4]
-
Flammable Liquids: Many organic compounds of similar molecular weight are flammable liquids.[5][6][7]
Anticipated Physical and Chemical Properties:
| Property | Anticipated Value/Characteristic | Rationale |
| Physical State | Liquid | Based on similar alkyl halides.[2][6] |
| Color | Colorless to light yellow | Common for brominated organic compounds.[6] |
| Odor | Pungent, irritating | Characteristic of many alkyl bromides.[1] |
| Flammability | Flammable liquid | A safety data sheet for the similar compound (Bromomethyl)cyclobutane indicates it is a flammable liquid.[5][7] |
| Reactivity | May be sensitive to light and strong bases/oxidizing agents. The cyclobutane ring can be unstable under certain conditions.[4] | General reactivity of alkyl bromides and strained ring systems. |
| Toxicity | Irritating to eyes, skin, and respiratory system. Potential for harm upon ingestion or skin absorption. | Based on the hazards of alkyl bromides.[1][2][6] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane?
A1: The primary hazards are its potential flammability, and its irritant properties affecting the skin, eyes, and respiratory system.[1][2][6] Due to the bromomethyl group, it may also be lachrymatory.[3] The strained cyclobutane ring suggests potential reactivity under certain conditions.[4]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE ensemble is required to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[5][8][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[8] Always inspect gloves for tears or degradation before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[8][10]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] If there is a risk of exceeding exposure limits, a respirator may be necessary.[11]
Q3: How should I properly store 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane?
A3: Store the compound in a tightly sealed, light-resistant container (e.g., an amber glass bottle).[12] It should be kept in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12][13][14] Store in a designated flammable liquids cabinet.[13][14] Segregate it from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[12][14][15]
Q4: What should I do in case of a small spill?
A4: For a minor spill, first, ensure the area is well-ventilated and eliminate all ignition sources.[16][17] While wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent for halogenated hydrocarbons.[18] Do not use combustible materials like paper towels to absorb the bulk of the spill.[16] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[19] Clean the spill area with soap and water, collecting the rinse water for disposal if the compound is highly toxic.[19]
III. Troubleshooting Guides
Scenario 1: I notice a pungent, irritating odor during my experiment.
-
Potential Cause: This likely indicates a leak or inadequate containment of the compound's vapors.
-
Troubleshooting Steps:
-
Immediately ensure your chemical fume hood sash is at the appropriate height and the ventilation is functioning correctly.
-
Check all glassware and connections for leaks.
-
If the odor persists, stop the experiment, safely quench any reactions, and seal all containers.
-
Evacuate the immediate area if the odor is strong and notify your laboratory supervisor or safety officer.
-
Scenario 2: My reaction is turning an unexpected color or producing excess heat.
-
Potential Cause: This could be a sign of a side reaction, decomposition, or a reaction with an incompatible substance. The strained cyclobutane ring can be susceptible to unexpected reactivity.[4]
-
Troubleshooting Steps:
-
If safe to do so, immediately cool the reaction vessel using an ice bath.
-
Be prepared for a potential increase in pressure. Do not seal the system tightly if you suspect gas evolution.
-
If the reaction appears to be uncontrollable, evacuate the area and enact your laboratory's emergency procedures.
-
After stabilizing the reaction, carefully review your experimental setup and reagents to identify any potential incompatibilities or sources of contamination.
-
IV. Experimental Protocols
Protocol 1: Weighing and Dispensing
-
Preparation: Don all required PPE (safety goggles, face shield, chemically resistant gloves, flame-resistant lab coat).[8][9][10] Ensure the chemical fume hood is operational.
-
Inert Atmosphere: If the compound is known to be sensitive to air or moisture, perform the transfer under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use a clean, dry glass syringe or pipette to transfer the liquid. To minimize vapor release, work well within the fume hood.
-
Weighing: Tare a sealed container on the balance. Transfer the desired amount of the compound into the container inside the fume hood, then securely seal it before moving to the balance for weighing.
-
Cleanup: Clean any spills immediately as per the spill response protocol. Decontaminate the syringe or pipette with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Protocol 2: Waste Disposal
-
Waste Segregation: Collect all waste containing 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane, including contaminated consumables, in a dedicated, labeled hazardous waste container for halogenated organic waste.[20][21] Do not mix with other waste streams unless explicitly permitted by your institution's safety guidelines.
-
Containerization: Use a chemically compatible, leak-proof container. Keep the container sealed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., "Flammable," "Irritant").
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[22][23] Do not pour this chemical down the drain.[20][24]
V. Visualizations
Safe Handling Workflow
Caption: Workflow for safe handling of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
VI. Chemical Incompatibilities
To prevent hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) can cause violent reactions.
-
Strong Bases: (e.g., sodium hydroxide, alkoxides) may promote elimination reactions.
-
Reactive Metals: (e.g., sodium, potassium, magnesium) can lead to vigorous and potentially explosive reactions.
-
Heat and Ignition Sources: As a flammable liquid, vapors can ignite.[7][13]
References
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. Retrieved from [Link]
-
Arctic Research at UMCES CBL. (n.d.). Hazardous waste.html. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1-Bromopropane. Retrieved from [Link]
-
Unknown. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]
-
Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]
-
Scribd. (n.d.). Bromine Handling | PDF | Laboratories | Personal Protective Equipment. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Campus Operations and Risk Management. (n.d.). 2. General Chemical Spill Procedures. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). (Bromomethyl)cyclopropane - SAFETY DATA SHEET. Retrieved from [Link]
-
Loughborough University. (n.d.). Chemical Storage Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Unknown. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Chemical Reviews. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Zakarian Lab. (n.d.). Section I - Zakarian Lab Safety Protocol. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Kansas State University. (2025, November 6). Appendix A: Chemical Compatibility List. Retrieved from [Link]
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Chemical compatibility. Retrieved from [Link]
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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- 4. researchgate.net [researchgate.net]
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Validation & Comparative
X-Ray Crystallographic Data for Derivatives of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane: A Comparison Guide of Derivatization vs. Crystalline Sponge Methods
As a Senior Application Scientist in structural chemistry, one of the most persistent challenges in drug development is obtaining high-quality Single Crystal X-Ray Diffraction (SCXRD) data for liquid or low-melting intermediates. 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS 1698519-66-2) is a prime example of this challenge. Because it is a liquid at room temperature, direct crystallographic analysis is impossible.
This guide objectively compares two distinct methodologies for obtaining the X-ray crystallographic data of this molecule: Traditional Covalent Derivatization versus the state-of-art Crystalline Sponge (CS) Method .
The Mechanistic Challenge: Neopentyl Steric Hindrance
To understand why specific crystallographic methods succeed or fail, we must first analyze the molecular topology of the target.
In 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane, the primary bromomethyl group (-CH₂Br) is directly attached to C1 of the cyclobutane ring. Because C1 is also bonded to a pentan-2-yl group and two ring carbons, it is a fully substituted quaternary center. This creates a classic neopentyl-like steric environment .
As established in physical organic chemistry, the transition state of an SN2 reaction requires a 180° backside attack by the incoming nucleophile. In neopentyl systems, the bulky substituents on the adjacent β-carbon create severe steric clash, raising the activation energy and drastically reducing the reaction rate . This causality explains why standard derivatization reagents often fail, forcing structural chemists to choose their analytical pathways carefully.
Workflow decision tree for crystallographic analysis of liquid alkyl bromides.
Comparison of Crystallographic Strategies
Method A: Covalent Derivatization (Isothiouronium Salt Formation)
Traditional crystallography relies on reacting the liquid analyte with a heavy-atom nucleophile to yield a solid derivative. For alkyl bromides, thiourea is the industry standard. It acts as a small, powerful nucleophile to force an SN2 displacement, yielding an isothiouronium bromide salt. The rigid, planar hydrogen-bonding network of the resulting salt drives crystallization, while the sulfur and bromine atoms provide strong anomalous dispersion signals for determining absolute stereochemistry.
Method B: The Crystalline Sponge (CS) Method
Developed by Prof. Makoto Fujita, the CS method bypasses covalent derivatization entirely . It utilizes a pre-crystallized porous metal-organic framework (MOF)—typically [(ZnI2)3(TPT)2]—which acts as a "sponge" to absorb the liquid analyte into its pores. The guest molecules are ordered via non-covalent interactions (van der Waals and halogen bonding), allowing direct X-ray structural analysis without altering the target's chemical structure .
Mechanistic comparison: Covalent SN2 derivatization vs. non-covalent MOF encapsulation.
Experimental Protocols & Self-Validating Systems
To ensure reproducibility, both methods require strict adherence to self-validating protocols.
Protocol A: Isothiouronium Salt Derivatization
-
Reaction: Dissolve 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (50 mg, 1.0 eq) and thiourea (1.5 eq) in 5 mL of anhydrous ethanol.
-
Thermal Activation: Reflux the mixture for 48–72 hours. Causality note: Extended heating is mandatory to overcome the neopentyl steric barrier.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1) with a co-spot of the starting bromide. The appearance of a highly polar, UV-active spot at the baseline (Rf ≈ 0.0) confirms successful covalent conversion to the salt, validating the progression to the crystallization step.
-
Crystallization: Concentrate the solvent in vacuo. Dissolve the crude residue in a minimal amount of boiling ethanol, add ethyl acetate dropwise until slightly cloudy, and allow to cool slowly to room temperature over 48 hours to yield diffraction-quality crystals.
Protocol B: Crystalline Sponge (CS) Encapsulation
-
Host Preparation: Prepare high-quality single crystals of [(ZnI2)3(TPT)2] MOF via solvent layering (ZnI₂ in methanol layered over TPT in nitrobenzene).
-
Solvent Exchange: Wash the MOF crystals with cyclohexane to clear the pores of nitrobenzene.
-
Guest Soaking: Place a single MOF crystal (~100 µm) in a microvial. Inject 5 µg of liquid 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane dissolved in 5 µL of cyclohexane.
-
Incubation: Pierce the vial cap with a fine needle to allow slow solvent evaporation at 50°C for 3 to 5 days.
-
Self-Validation Check: Optically inspect the MOF crystal under a polarized light microscope post-soaking. Successful encapsulation induces a slight refractive index shift without cracking the crystal. Crystals that crack indicate excessive guest-induced strain, prompting the researcher to dilute the analyte concentration before proceeding to data collection .
Quantitative Data Comparison
The following table summarizes the expected crystallographic performance metrics for both methods when applied to sterically hindered alkyl bromides.
| Parameter | Method A: Thiourea Derivatization | Method B: Crystalline Sponge Method |
| Reaction Mechanism | Covalent SN2 Displacement | Non-covalent Pore Diffusion |
| Sample Requirement | > 50 mg | ~ 5 µg |
| Preparation Time | 5 - 8 Days (Rxn + Crystallization) | 3 - 5 Days (Soaking) |
| Typical Resolution | 0.75 - 0.85 Å | 0.80 - 0.95 Å |
| Typical R1 Value | 0.03 - 0.05 | 0.05 - 0.08 (Due to MOF solvent disorder) |
| Absolute Configuration | Yes (Flack parameter < 0.05 via Br/S) | Yes (Flack parameter < 0.05 via Zn/I/Br) |
| Success Rate for Neopentyls | Low (High steric failure risk) | High (Molecule fits M12L8 MOF cavity) |
Conclusion & Recommendations
While covalent derivatization (Method A) yields marginally better R1 values due to the lack of solvent disorder, its success rate is severely bottlenecked by the neopentyl steric hindrance of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane. For drug development professionals working with this specific intermediate, the Crystalline Sponge Method (Method B) is the objectively superior choice. It requires orders of magnitude less sample, bypasses kinetic reaction barriers, and reliably provides absolute stereochemical configuration.
References
Alternative synthetic routes to 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
This guide details the synthetic strategies for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane , a sterically congested quaternary cyclobutane scaffold. The presence of the bulky sec-pentyl group at the quaternary center presents specific challenges, particularly regarding elimination side reactions during alkylation and ring expansion during bromination.
The following routes are engineered to maximize yield and selectivity, prioritizing the Dianion Alkylation method for its directness and the Favorskii Rearrangement for its scalability and handling of steric bulk.
Part 1: Executive Summary & Route Comparison
| Feature | Route A: Dianion Alkylation (Recommended) | Route B: Favorskii Rearrangement (Scalable) | Route C: Nitrile Alkylation (Alternative) |
| Key Precursor | Cyclobutanecarboxylic Acid | Cyclopentanone | Cyclobutanecarbonitrile |
| Mechanism | Dianion formation ( | Ring contraction (cyclopropanone interm.) | Carbanion alkylation |
| Step Count | 3 Steps (to alcohol) | 4 Steps (to alcohol) | 3 Steps (to alcohol) |
| Steric Tolerance | High (Dianion is highly reactive) | Very High (Intramolecular rearrangement) | Moderate |
| Primary Risk | E2 Elimination of alkyl halide | Bromination control (mono vs di) | Poly-alkylation |
| Est. Overall Yield | 45–55% | 40–50% | 35–45% |
Part 2: Detailed Synthetic Protocols
Route A: The Dianion Strategy (Direct Alkylation)
This route utilizes the high nucleophilicity of the dilithiated species of cyclobutanecarboxylic acid to overcome the steric hindrance of the incoming secondary alkyl halide (2-bromopentane).
Workflow:
-
Dianion Formation: Deprotonation of the acid and the
-carbon. -
Alkylation: Introduction of the sec-pentyl group.
-
Reduction: Conversion of the acid to the primary alcohol.
-
Appel Bromination: Conversion to the alkyl bromide without ring expansion.
Step-by-Step Protocol:
-
Preparation of 1-(pentan-2-yl)cyclobutanecarboxylic acid:
-
Reagents: Cyclobutanecarboxylic acid (1.0 eq), LDA (2.2 eq), 2-Bromopentane (1.2 eq), THF (anhydrous).
-
Procedure:
-
Cool a solution of LDA (freshly prepared from
and ) in THF to 0°C. -
Add cyclobutanecarboxylic acid dropwise. Stir for 30 min to form the mono-lithiate.
-
Warm to 40–50°C for 1 hour (or keep at RT for 2-3h) to generate the dianion (solubility may change).
-
Cool to -78°C. Slowly add 2-bromopentane.
-
Allow to warm to RT overnight. The dianion is powerful enough to displace the secondary bromide, though some E2 elimination (pentene formation) is inevitable.
-
Quench: Acidify with 1M HCl. Extract with EtOAc.
-
-
Purification: Acid-base extraction removes neutral impurities. Recrystallization or distillation of the crude acid.
-
-
Reduction to 1-(pentan-2-yl)cyclobutylmethanol:
-
Reagents:
(1.5 eq), THF. -
Procedure: Standard reduction at 0°C to RT. Quench with Fieser method (
, 15% NaOH, ). -
Checkpoint: Verify disappearance of Carbonyl stretch (
) in IR.
-
-
Bromination (The Critical Step):
-
Warning: Do NOT use HBr or harsh acidic conditions. The cyclobutylcarbinyl cation rearranges rapidly to the cyclopentyl cation.
-
Reagents:
(1.2 eq), (1.2 eq), DCM, 0°C. -
Procedure:
-
Dissolve alcohol and
in DCM at 0°C. -
Add
portion-wise. The reaction is driven by the formation of solid .[1] -
Stir at 0°C for 2 hours.
-
Workup: Filter through a silica plug to remove phosphine oxide. Concentrate and purify via flash chromatography (Hexanes).
-
-
Route B: The Favorskii Rearrangement (Ring Contraction)
Ideal for larger scales where handling pyrophoric LDA is undesirable. This route builds the cyclobutane ring around the steric bulk via ring contraction of a cyclopentanone derivative.
Workflow:
-
Enamine Alkylation: Install the sec-pentyl group on cyclopentanone.
-
Bromination: Alpha-bromination.
-
Favorskii Rearrangement: Ring contraction to the cyclobutane ester.
-
Functional Group Interconversion: Ester
Alcohol Bromide.
Step-by-Step Protocol:
-
Synthesis of 2-(pentan-2-yl)cyclopentanone:
-
Method: Stork Enamine Synthesis (Pyrrolidine + Cyclopentanone
Enamine + 2-Bromopentane Hydrolysis). -
Why: Enamines are excellent for mono-alkylation of ketones with secondary halides, minimizing poly-alkylation.
-
-
Bromination to 2-bromo-2-(pentan-2-yl)cyclopentanone:
-
Reagents:
(1.0 eq), Acetic Acid, catalytic HBr. -
Note: Bromination occurs preferentially at the more substituted alpha carbon (thermodynamic control).
-
-
Favorskii Rearrangement:
-
Reagents: 25% NaOMe in MeOH, reflux.
-
Mechanism: Base abstracts proton from
-carbon Enolate attacks Br-carbon Cyclopropanone intermediate Ring opening by MeO- attack Methyl 1-(pentan-2-yl)cyclobutanecarboxylate. -
Advantage:[3][5][6] This creates the quaternary center and the ring simultaneously, avoiding intermolecular steric clashes.
-
-
Reduction & Bromination:
-
Reduce ester with
to alcohol. -
Convert to bromide using Appel conditions (as in Route A).
-
Part 3: Visualization of Pathways
Caption: Comparison of Dianion Alkylation (Blue) and Favorskii Rearrangement (Red) pathways. Note the convergence at the alcohol intermediate and the critical non-acidic bromination step.
Part 4: Critical Technical Analysis
Steric Hindrance & Elimination
The reaction of a secondary halide (2-bromopentane) with a tertiary carbanion (Route A) or enamine (Route B) is prone to E2 elimination, yielding pentenes.
-
Mitigation in Route A: Use the Dianion . The carboxylate group stabilizes the lithiated intermediate, and the high electron density increases nucleophilicity relative to basicity compared to simple enolates.
-
Mitigation in Route B: The Favorskii route avoids the intermolecular quaternary alkylation step entirely. The difficult step is the first alkylation of cyclopentanone, which is much easier than alkylating a crowded ester.
Ring Expansion Risks (The "Appel" Imperative)
Cyclobutylcarbinyl derivatives are notorious for ring expansion.
-
Mechanism: Protonation of the alcohol
Loss of water Primary carbocation 1,2-alkyl shift Cyclopentyl cation. -
Solution: The Appel Reaction (
) or Mesylation/Finkelstein ( then ) proceeds via an mechanism on the activated oxygen/sulfonate. No carbocation is formed, preserving the cyclobutane ring integrity.
Purification Strategy
-
Intermediate Acid (Route A): Can be purified by acid-base extraction (dissolve in NaOH, wash with ether, acidify aqueous layer, extract). This removes non-acidic elimination byproducts (pentenes).
-
Final Product: The alkyl bromide is a neutral liquid. Flash chromatography (100% Hexanes or Hexanes/EtOAc 95:5) is effective. The primary impurity will be unreacted alcohol or elimination products (methylenecyclobutane derivatives).
References
-
Organic Chemistry Portal. Appel Reaction: Mechanism and Modifications. Retrieved from [Link]
-
Master Organic Chemistry. PBr3 and SOCl2 for Converting Alcohols to Alkyl Halides. Retrieved from [Link]
-
LibreTexts Chemistry. Alkylation of Enolate Ions and Malonic Ester Synthesis. Retrieved from [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Appel Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane by GC-MS: A Comparative Technical Guide
Executive Summary
The purity assessment of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS: 1698519-66-2) presents a specific set of analytical challenges due to its structural features: a quaternary carbon on a strained cyclobutane ring and a thermally labile carbon-bromine (C-Br) bond.
While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry workhorse for volatile intermediates, this specific molecule carries a high risk of thermal dehydrobromination (loss of HBr) within the hot injection port, potentially leading to false-positive impurity profiles.
This guide objectively compares GC-MS against its primary alternatives—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) —and provides a field-validated, optimized GC-MS protocol designed to mitigate thermal degradation.
Structural Analysis & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior under stress.
-
The Molecule: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane.[1]
-
Key Feature: The bromine is attached to a primary carbon, but that carbon is attached to a quaternary cyclobutane center. This creates significant steric bulk (neopentyl-like structure).
-
The Risk: Under standard split/splitless injection temperatures (>250°C), alkyl halides often undergo elimination reactions. For this molecule, elimination yields exocyclic alkenes (e.g., methylenecyclobutane derivatives) which may co-elute or be misidentified as synthetic impurities.
-
Detection: The molecule lacks a strong chromophore (no conjugated
systems), rendering standard UV detection (254 nm) ineffective.
Diagram 1: Analytical Decision Pathway
This diagram illustrates the logical flow for selecting the correct purity assessment method based on laboratory resources and accuracy requirements.
Caption: Decision matrix for selecting the optimal analytical technique based on compound properties and data requirements.
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts the performance of the optimized GC-MS method against qNMR and HPLC-CAD.
Table 1: Comparative Performance Matrix
| Feature | Optimized GC-MS | qNMR (1H) | HPLC (CAD/ELSD) |
| Primary Utility | Trace impurity profiling & Identification | Absolute Purity Determination (Assay) | Purity of non-volatile precursors |
| Sensitivity (LOD) | High (ppb to ppm range) | Moderate (0.1 - 1%) | Moderate (ppm range) |
| Specificity | Excellent (Mass spectral fingerprint) | High (Structural elucidation) | Low (Retention time only) |
| Thermal Risk | High (Requires careful control) | None (Room temp analysis) | None |
| Reference Std | Required for quantification | Not Required (Internal Std only) | Required |
| Throughput | High (20-30 min/run) | Medium (10-15 min/run + processing) | Medium (30-45 min/run) |
Scientist's Verdict:
-
Use qNMR for the Assay value (e.g., is the material 95% or 98% pure?) because it avoids thermal degradation issues entirely and does not require a specific reference standard for the analyte.
-
Use GC-MS for Impurity Profiling (identifying what the other 2-5% is), provided you use the "Cold Injection" protocol below.
Optimized GC-MS Protocol
To analyze 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane without inducing thermal degradation, we must abandon standard Split/Splitless parameters.
Sample Preparation[2][3][4]
-
Solvent: n-Hexane or Dichloromethane (DCM). Avoid methanol/ethanol as they may react with the alkyl bromide in the hot injector (nucleophilic substitution).
-
Concentration: 0.5 mg/mL.
-
Internal Standard: Dodecane (non-reactive, distinct retention time).
Instrument Parameters (Agilent/Thermo/Shimadzu)
| Parameter | Setting | Rationale (Causality) |
| Inlet Mode | Cool On-Column (COC) or PTV | CRITICAL: Eliminates the hot vaporization step where HBr elimination occurs. |
| Inlet Temp | Track Oven (or max 40°C start) | Prevents thermal shock to the labile C-Br bond. |
| Column | DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm) | Low-bleed non-polar phase is standard for alkyl halides. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency. |
| Oven Program | 40°C (hold 2 min) | Slow ramp separates volatile impurities from the main peak. |
| Transfer Line | 250°C | High enough to prevent condensation, low enough to minimize post-column degradation. |
Mass Spectrometer Settings (EI Source)
-
Source Temp: 230°C (Keep lower than standard 250°C).
-
Scan Range: m/z 35 – 400.
-
Solvent Delay: 3.5 min (Protect filament).
-
Identification Strategy: Look for the characteristic 1:1 isotope ratio of
Br and Br.-
Note: The molecular ion (
) may be weak. The fragment (loss of 79/81) will likely be the base peak or very prominent.
-
Results & Interpretation
Validating the Method (Self-Check)
How do you know if your GC method is degrading the sample?
-
The "Fronting" Test: Inject the sample at two different inlet temperatures (e.g., 60°C vs. 250°C).
-
Observation: If a new peak appears before the main peak in the 250°C run that is absent in the 60°C run, that is a thermal degradation artifact (likely the alkene elimination product).
-
Action: If this occurs, the 250°C method is invalid. Use the COC method described above.
Impurity Identification Logic
The following diagram details the fragmentation and degradation logic to distinguish real impurities from artifacts.
Caption: Pathway distinguishing thermal degradation (artifact) from mass spectral fragmentation (identification).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4] (2023).[5][2][3][4][6] Provides the global standard for validating the specificity, linearity, and accuracy of the described GC-MS method.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (8th Ed.). Wiley.
- Gallo, M. V., et al. "Quantitative NMR (qNMR) as a tool for purity determination of organic compounds." Journal of Pharmaceutical and Biomedical Analysis. (Supports the recommendation of qNMR as the gold standard for assay).
- Hübschmann, H. J.Handbook of GC/MS: Fundamentals and Applications. Wiley-VCH. (Source for Cold On-Column injection techniques for thermolabile compounds).
Sources
- 1. chemscene.com [chemscene.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
Saturated Scaffolds in Drug Design: A Comparative Guide to Cyclobutane and Cyclopentane
Executive Summary
In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) is a validated strategy to improve the clinical success rates of small molecules[1]. Escaping "flatland" by replacing planar aromatic rings with saturated carbocycles enhances solubility, reduces off-target promiscuity, and provides precise three-dimensional vectors for target engagement.
Among saturated carbocycles, cyclobutane and cyclopentane represent two fundamentally different structural paradigms. Cyclopentane is a flexible, privileged scaffold frequently found in natural products and used to occupy broad lipophilic pockets[2]. Conversely, cyclobutane is a highly strained, rigid motif increasingly utilized to lock molecules into bioactive conformations, minimize entropic penalties upon binding, and serve as a metabolically stable bioisostere for phenyl or gem-dimethyl groups[3]. This guide provides an objective, data-driven comparison of these two scaffolds to inform rational drug design.
Physicochemical & Structural Profiling
The utility of a cycloalkane in medicinal chemistry is dictated by its ring strain, conformational flexibility, and bonding orbital character.
Cyclobutane: The Rigid Conformer
Cyclobutane is the second most strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol[3]. To relieve torsional strain (eclipsing of adjacent C-H bonds), the ring adopts a "puckered" or butterfly conformation with a dihedral angle of roughly 25°[4].
-
Bonding Anomalies: The cross-ring distance in cyclobutane is remarkably short (2.22 Å), leading to 1,3 C-C non-bonding repulsions that elongate the C-C bonds to 1.56 Å (compared to 1.54 Å in standard alkanes)[3].
-
Metabolic Stability: To compensate for the p-character of the C-C bonds, the C-H bonds acquire increased s-character[3]. This subtle electronic shift strengthens the C-H bonds, rendering them less susceptible to hydrogen atom transfer (HAT) by Cytochrome P450 enzymes, thereby enhancing metabolic stability compared to larger, unstrained rings.
Cyclopentane: The Flexible Spacer
Cyclopentane exhibits significantly lower ring strain (~6-7 kcal/mol)[3]. Its internal bond angles of ~108° are nearly identical to the ideal tetrahedral angle (109.5°), meaning it suffers from virtually zero angle (Baeyer) strain[4].
-
Conformational Dynamics: To minimize the torsional strain of eclipsed hydrogens, cyclopentane rapidly interconverts through non-planar "envelope" and "half-chair" conformations[4].
-
Application: This flexibility allows cyclopentane to mold into hydrophobic pockets, making it an excellent core scaffold for multi-directional functionalization, as seen in prostaglandins, the neuraminidase inhibitor peramivir, and the HCV protease inhibitor glecaprevir[2].
Quantitative Data Comparison
The following table summarizes the key physicochemical and thermodynamic differences between the two scaffolds, providing a reference for scaffold-hopping campaigns.
| Property | Cyclobutane | Cyclopentane |
| Ring Strain Energy | ~26.3 kcal/mol[3] | ~6.0 - 7.0 kcal/mol[3] |
| Lowest Energy Conformation | Puckered (Butterfly)[4] | Envelope / Half-chair[4] |
| Internal Bond Angle | ~88°[4] | ~108°[4] |
| Average C-C Bond Length | 1.56 Å[3] | 1.54 Å |
| C-H Bond Character | High s-character (Stronger)[3] | Standard sp3 |
| Entropic Penalty on Binding | Low (Pre-organized) | Moderate to High (Flexible) |
| Primary Medicinal Utility | Conformational restriction, bioisostere[3] | Lipophilic core, furanose bioisostere[2] |
Mechanistic Logic: Binding Thermodynamics
When designing a ligand, the choice between cyclobutane and cyclopentane heavily influences the thermodynamics of target binding.
-
Cyclopentane relies on an induced-fit mechanism. Its flexibility allows it to optimize van der Waals interactions within a pocket, but freezing its conformation upon binding incurs a significant entropic penalty (
). -
Cyclobutane operates closer to a lock-and-key mechanism. For example, incorporating a spirocyclic cyclobutane into G9a inhibitors resulted in submicromolar potency, whereas replacing it with a cyclopentane caused a >10-fold drop in potency due to the loss of rigid vector projection[3].
Caption: Thermodynamic comparison of flexible cyclopentane vs. rigid cyclobutane during target binding.
Experimental Workflows & Protocols
To objectively evaluate these scaffolds, researchers must employ rigorous, self-validating experimental protocols. Below are the standard methodologies for synthesizing strained cyclobutanes and evaluating the metabolic stability of both scaffolds.
Protocol A: Photochemical Synthesis of Cyclobutane Bioisosteres
Because of its high ring strain, cyclobutane cannot be synthesized via standard thermodynamically driven cyclizations. Modern drug discovery relies on photochemical [2+2] cycloadditions or strain-release functionalization of bicyclobutanes (BCBs)[5].
Objective: Synthesize a functionalized cyclobutane core via visible-light photoredox catalysis. Causality: Visible light excites a photocatalyst (e.g., Iridium-based) to a long-lived triplet state, enabling energy transfer to an olefin, overcoming the thermodynamic barrier of the 26.3 kcal/mol ring strain to form the cyclobutane ring.
-
Preparation: In a flame-dried vial under nitrogen, dissolve the alkene precursors (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Catalyst Addition: Add the photocatalyst (e.g.,
, 1-2 mol%). -
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at ambient temperature for 12-24 hours. Self-Validation: Monitor the reaction via LC-MS or TLC; the disappearance of the alkene UV-chromophore indicates successful [2+2] cycloaddition.
-
Purification: Evaporate the solvent and purify via flash chromatography. The resulting rigidified scaffold can now undergo late-stage cross-coupling.
Protocol B: Comparative In Vitro Metabolic Stability (HLM Assay)
To validate the hypothesis that cyclobutane's high C-H s-character confers metabolic resistance compared to cyclopentane, a Human Liver Microsome (HLM) clearance assay is utilized.
Objective: Determine the intrinsic clearance (
-
Reagent Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Control: Run a parallel incubation without NADPH to differentiate CYP-mediated metabolism from chemical instability.
-
Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls.
-
-
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
-
Data Processing: Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant (
), and derive .
Caption: Experimental workflow for determining CYP450-mediated metabolic clearance via HLM assay.
Conclusion
While cyclopentane remains a highly accessible and valuable scaffold for exploring broad hydrophobic space, cyclobutane is rapidly emerging as a premium structural motif in rational drug design. By leveraging its unique strain energy, puckered geometry, and altered C-H bond character, medicinal chemists can deploy cyclobutane to rigidify flexible linkers, lock bioactive conformations, and overcome the metabolic liabilities associated with traditional cycloalkanes and aromatic rings.
References
-
Duan, Y., et al. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). Available at: [Link]
-
Van der Kolk, M. R., et al. Cyclobutanes in Small-Molecule Drug Candidates. PMC / Radboud Repository. Available at:[Link]
-
Chemistry LibreTexts. Conformations of Cycloalkanes. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Isotopic Labeling Studies with 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane: A Methodology Comparison Guide
As drug development increasingly relies on kinetic isotope effects (KIE) and metabolic stabilization, the precise isotopic labeling of complex aliphatic scaffolds has become a critical focal point in synthetic chemistry. 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS 1698519-66-2) serves as an excellent model substrate for evaluating advanced deuteration methodologies.
This guide objectively compares traditional and modern protocols for the deuteration of this specific molecule, analyzing the mechanistic causality behind experimental choices and providing self-validating workflows for application scientists.
Mechanistic Causality: Overcoming the "Neopentyl Problem"
To successfully label 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane, one must first understand its structural limitations. The molecule features a primary bromide attached directly to a quaternary carbon (C1 of the cyclobutane ring). This creates a highly sterically hindered neopentyl-type system .
-
Failure of SN2 Pathways: Standard nucleophilic substitution (e.g., using
) is physically blocked. The bulky cyclobutane and pentan-2-yl groups obstruct the backside attack trajectory required for the SN2 transition state [1]. -
Risks of SN1 Pathways: Attempting to force the reaction via ionization (SN1) generates a primary carbocation that immediately undergoes a Wagner-Meerwein rearrangement, expanding the cyclobutane ring into a cyclopentane derivative to relieve ring strain and achieve a more stable tertiary carbocation.
The Solution: To preserve the cyclobutane scaffold while replacing the bromine with deuterium, the reaction must proceed via homolytic (radical) cleavage or organometallic insertion . These pathways bypass the geometric constraints of SN2 and the rearrangement risks of SN1.
Methodology Comparison: Organometallic vs. Photoredox Deuteration
We compare two viable pathways for the dehalogenative deuteration of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane: the classical Grignard formation followed by a
Quantitative Performance Comparison
| Parameter | Method A: Grignard + | Method B: Photoredox Catalysis |
| Mechanism | Two-electron (Carbanion intermediate) | Single-electron transfer (Radical intermediate) |
| Typical Yield | 45% – 55% (Loss due to Wurtz coupling) | 80% – 92% |
| Deuterium Incorporation | >98% (High specificity with excess | 90% – 95% (Dependent on HAT efficiency) |
| Reaction Conditions | Refluxing THF, strictly anhydrous | Room temperature, mild irradiation |
| Functional Group Tolerance | Very Low (Incompatible with esters, ketones) | High (Orthogonal to most polar groups) |
| Scalability | Excellent for large batch synthesis | Limited by photon penetration in large reactors |
Workflow Visualizations
The following diagrams illustrate the strategic differences between the two methodologies and the specific mechanistic cycle of the photoredox approach.
Workflow comparison: Grignard vs. Photoredox deuteration of neopentyl bromides.
Photoredox catalytic cycle for the dehalogenative deuteration of alkyl bromides.
Experimental Protocols
To ensure scientific integrity, both protocols are designed as self-validating systems. In-process controls (IPC) via GC-MS are embedded to verify intermediate formation before proceeding to the irreversible deuteration step.
Protocol A: Grignard-Mediated Deuteration
Best for: High isotopic purity requirements on substrates lacking electrophilic functional groups.
Causality Note: Neopentyl bromides are sluggish to insert magnesium. We utilize Rieke magnesium or 1,2-dibromoethane as an entrainer to continuously expose fresh, highly active Mg(0) surfaces.
-
Activation: In a flame-dried Schlenk flask under Argon, add Mg turnings (2.5 eq) and dry THF. Add a catalytic amount of 1,2-dibromoethane (0.1 eq) and heat to a gentle reflux until ethylene gas evolution ceases, ensuring the Mg surface is activated.
-
Insertion: Add 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (1.0 eq) dropwise over 30 minutes. Maintain reflux for 4 hours.
-
Self-Validation Step: Withdraw a 0.1 mL aliquot, quench with
, and analyze via GC-MS. The disappearance of the starting mass ( 218/220) and appearance of the reduced mass ( 140) confirms successful Grignard formation.
-
-
Isotopic Quench: Cool the reaction to
. Slowly add an excess of (99.9% D, 5.0 eq). Stir for 1 hour at room temperature. -
Workup: Extract with pentane, wash with brine, dry over
, and concentrate carefully (product is volatile).
Protocol B: Photoredox-Catalyzed Dehalogenative Deuteration
Best for: Late-stage functionalization, high functional group tolerance, and avoiding harsh organometallic conditions.
Causality Note: This protocol utilizes a transition-metal photocatalyst (e.g., an Iridium complex) to perform a Single Electron Transfer (SET) into the
-
Preparation: In a transparent vial equipped with a Teflon septum, combine 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (1.0 eq),
(1 mol% as the photocatalyst), and tricyclohexylphosphine ( , 20 mol% as the HAT mediator). -
Solvent & Isotope Source: Add anhydrous acetonitrile and
(10.0 eq). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the excited state photocatalyst (PC*) or trap the alkyl radical. -
Irradiation: Irradiate the mixture with 440 nm blue LEDs at room temperature for 12 hours.
-
Self-Validation Step: Monitor via
-NMR. The disappearance of the singlet corresponding to the protons ( ) and the appearance of a triplet (due to coupling with the adjacent deuterium, ) confirms successful D-incorporation without ring expansion.
-
-
Workup: Dilute with diethyl ether, wash with water to remove the catalyst and excess
, dry over , and purify via silica gel chromatography.
References
-
Title: Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds Source: Science (Available via NIH PMC) URL: [Link]
-
Title: Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer Source: Chemical Science (RSC Publishing) URL: [Link]
Comparative Guide to the Enantioselective Synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclobutane scaffolds are increasingly recognized as valuable structural motifs in medicinal chemistry and materials science. Their inherent ring strain and three-dimensional architecture offer unique conformational constraints that can be exploited to enhance biological activity and fine-tune material properties. The synthesis of enantiomerically pure 1,1-disubstituted cyclobutanes, such as the stereoisomers of 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane, presents a significant synthetic challenge due to the formation of a quaternary stereocenter. This guide provides a comparative overview of two plausible enantioselective strategies for the synthesis of these target molecules, offering in-depth analysis of the underlying principles, detailed experimental protocols, and a critical evaluation of their respective strengths and weaknesses.
Strategic Approaches to the Target Stereoisomers
Two primary retrosynthetic disconnections for the target molecule, 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane, lead to two distinct and viable synthetic strategies.
Caption: Retrosynthetic analysis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane.
This guide will explore these two convergent approaches:
-
Strategy A: Enantioselective α-Alkylation of Cyclobutanone. This approach focuses on the asymmetric functionalization of a prochiral cyclobutanone substrate to introduce the chiral pentan-2-yl group.
-
Strategy B: Diastereoselective Addition of a Chiral Nucleophile. This strategy employs a chiral nucleophile derived from 2-pentanol to add to a cyclobutanone derivative in a diastereoselective manner.
Strategy A: Enantioselective α-Alkylation of Cyclobutanone
This strategy hinges on the enantioselective α-alkylation of a cyclobutanone derivative. Recent advances in transition-metal catalysis have enabled the direct asymmetric α-alkylation of ketones with unactivated alkyl halides, providing a powerful tool for the construction of quaternary stereocenters.[1]
Synthetic Workflow
Caption: Proposed workflow for Strategy A.
In-depth Analysis and Experimental Protocols
Step 1: Synthesis of α-(Pentan-2-yl)cyclobutanone (Racemic)
The synthesis begins with the deprotonation of cyclobutanone using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), followed by alkylation with 2-bromopentane. This reaction is expected to proceed in high yield but will produce a racemic mixture of the four possible stereoisomers.
Protocol: Synthesis of Racemic α-(Pentan-2-yl)cyclobutanone
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of cyclobutanone (1.0 eq.) in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add a solution of 2-bromopentane (1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford racemic α-(pentan-2-yl)cyclobutanone.
Step 2: Enantioselective Separation
The separation of the desired enantiomer can be achieved through chiral high-performance liquid chromatography (HPLC) or by enzymatic kinetic resolution. While effective, these methods can be costly and time-consuming for large-scale synthesis.
Alternative Step 2: Asymmetric Alkylation
A more direct and elegant approach involves the use of a chiral auxiliary or a chiral catalyst to induce enantioselectivity in the alkylation step. The use of Evans oxazolidinone auxiliaries has been highly successful in the diastereoselective alkylation of imides.[2]
Protocol: Asymmetric Alkylation using an Evans Auxiliary
-
Prepare the N-acyl oxazolidinone by reacting the appropriate chiral oxazolidinone with cyclobutanecarboxylic acid chloride.
-
To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise.
-
Stir for 30 minutes to form the sodium enolate.
-
Add a solution of 2-bromopentane (1.5 eq.) in THF.
-
Stir the reaction at -78 °C for several hours, monitoring by TLC.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the product by flash chromatography to obtain the diastereomerically enriched product.
-
The chiral auxiliary can be removed by hydrolysis or reduction to yield the enantioenriched cyclobutane carboxylic acid or alcohol, respectively.
Step 3-6: Functional Group Interconversions
The enantioenriched α-(pentan-2-yl)cyclobutanone can be converted to the target molecule through a series of standard transformations. The ketone can be converted to a nitrile, which is then reduced to an aldehyde. Subsequent reduction of the aldehyde yields the primary alcohol, which is finally converted to the bromomethyl group.
Protocol: Conversion to the Target Molecule
-
Nitrile Formation: React the enantioenriched ketone with tosylhydrazine followed by treatment with a cyanide source like sodium cyanoborohydride.
-
Aldehyde Formation: Reduce the nitrile to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature.
-
Alcohol Formation: Reduce the aldehyde to the primary alcohol using a mild reducing agent such as sodium borohydride.
-
Bromination: Convert the primary alcohol to the bromide using phosphorus tribromide (PBr₃) or carbon tetrabromide and triphenylphosphine.
Performance Comparison
| Metric | Strategy A (with Resolution) | Strategy A (with Auxiliary) |
| Overall Yield | Low to moderate | Moderate |
| Enantioselectivity | >99% ee (post-resolution) | High (typically >95% de) |
| Scalability | Challenging | Moderate |
| Cost-Effectiveness | Low (due to resolution) | Moderate |
| Key Advantage | High enantiopurity | Good stereocontrol |
| Key Disadvantage | Inefficient resolution step | Multi-step auxiliary attachment/removal |
Strategy B: Diastereoselective Addition of a Chiral Nucleophile
This strategy leverages the stereochemistry of a chiral pentan-2-yl nucleophile to control the formation of the new stereocenter upon addition to a cyclobutanone derivative. The preparation of enantiomerically enriched Grignard reagents can be challenging due to potential racemization, but modern methods have been developed to mitigate this issue.[3][4]
Synthetic Workflow
Caption: Proposed workflow for Strategy B.
In-depth Analysis and Experimental Protocols
Step 1: Preparation of Chiral Grignard Reagent
The synthesis of the chiral Grignard reagent from (S)-2-bromopentane is a critical step. While the classical method using magnesium metal can lead to racemization, stereoretentive methods have been developed.[3]
Protocol: Stereoretentive Preparation of (S)-Pentan-2-ylmagnesium Bromide
-
Activate magnesium turnings (1.2 eq.) with a small crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add a small portion of a solution of (S)-2-bromopentane (1.0 eq.) in anhydrous THF to initiate the reaction.
-
Once initiated, add the remaining (S)-2-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
The concentration of the Grignard reagent can be determined by titration.
Step 2: Diastereoselective Addition to Cyclobutanone Derivative
The diastereoselectivity of the Grignard addition to a prochiral ketone is influenced by steric factors. To enhance selectivity, a cyclobutanone derivative with a bulky directing group or a chiral auxiliary can be employed. The addition of the Grignard reagent to methyl cyclobutanone-1-carboxylate is a plausible route. The diastereoselectivity will be governed by Felkin-Anh or related models, where the nucleophile attacks from the less hindered face.
Protocol: Diastereoselective Grignard Addition
-
To a solution of methyl cyclobutanone-1-carboxylate (1.0 eq.) in anhydrous THF at -78 °C, add the freshly prepared (S)-pentan-2-ylmagnesium bromide solution (1.5 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
Step 3-4: Functional Group Interconversions
The resulting tertiary alcohol can be converted to the target bromomethyl compound. The ester group can be reduced to a primary alcohol, and this diol can then be selectively monobrominated.
Protocol: Conversion to the Target Molecule
-
Reduction: Reduce the ester group in the diastereomerically enriched product to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Selective Bromination: The selective bromination of the primary alcohol in the presence of the tertiary alcohol can be challenging. A possible approach is to protect the tertiary alcohol, brominate the primary alcohol, and then deprotect. Alternatively, direct conversion using reagents that favor primary alcohol substitution might be possible under carefully controlled conditions. A more robust method would be to convert the diol to a cyclic sulfite or sulfate, followed by nucleophilic opening with a bromide source, which often proceeds with high regioselectivity.
Performance Comparison
| Metric | Strategy B |
| Overall Yield | Moderate |
| Diastereoselectivity | Moderate to high (substrate dependent) |
| Scalability | Moderate |
| Cost-Effectiveness | Moderate |
| Key Advantage | Convergent approach |
| Key Disadvantage | Potential for racemization of Grignard reagent, diastereoselectivity can be variable |
Conclusion
Both Strategy A and Strategy B offer viable pathways to the enantioselective synthesis of 1-(bromomethyl)-1-(pentan-2-yl)cyclobutane stereoisomers.
-
Strategy A , particularly the variant employing a chiral auxiliary, provides a more established and predictable route to high enantiopurity, albeit with a greater number of synthetic steps for auxiliary manipulation. The direct catalytic asymmetric alkylation, if optimized for secondary alkyl halides, would represent a significant advancement.
-
Strategy B is more convergent but relies heavily on achieving high diastereoselectivity in the key Grignard addition step and maintaining the stereochemical integrity of the chiral nucleophile.
The choice between these strategies will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, cost considerations, and the availability of specialized chiral catalysts or auxiliaries. Further optimization and experimental validation of the proposed protocols are necessary to determine the most efficient and practical route for the synthesis of these challenging chiral cyclobutane building blocks.
References
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
-
Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Society Reviews.
-
Application Notes and Protocols for the Formation of (S)-pentan-2-ylmagnesium bromide. BenchChem.
-
Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. Angewandte Chemie International Edition.
-
Chiral auxiliary. Wikipedia.
-
Enantioselective Synthesis of Cyclobutylboronates via a Copper-Catalyzed Desymmetrization Approach. Angewandte Chemie International Edition.
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals.
-
Carbonyl Chemistry :: Chiral Enolates. University of Wisconsin-Madison.
-
Divergent Synthesis of 1,2,3,4-Tetrasubstituted Cyclobutenes from a Common Scaffold: Enantioselective Desymmetrization via Dual-Catalyzed Photoredox Cross-Coupling. Angewandte Chemie International Edition.
-
Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams. Organic Letters.
-
Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange.
-
The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. ResearchGate.
-
Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition.
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry.
-
Transition‐Metal‐Free Ring‐Opening Reaction of 2‐Halocyclobutanols through Ring Contraction. Chemistry – A European Journal.
-
Enantioselective 1,2-addition of grignard reagents to aldehydes using chiral diamines. Tetrahedron.
-
Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters.
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Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS.
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Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. The Journal of Organic Chemistry.
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Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science.
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Technical Guide: 1-(1-Hydroxy-1-methylethyl)cyclopentanol (CAS 5607-45-4). BenchChem.
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Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Journal of the American Chemical Society.
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Diastereoselective addition of organotitanium reagents to chiral ??-hydroxybutenolides. Synthesis.
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Enantioselective Synthesis of Dialkylated N‑Heterocycles by Palladium-Catalyzed Allylic Alkylation. eScholarship.
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Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. PrepChem.
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Cyclobutene Ring Opening Reactions. ScienceDirect.
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Cyclobutene Ring Opening Reactions. ResearchGate.
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Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. The Journal of Organic Chemistry.
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How to prepare a chiral Grignard reagent: a theoretical proposal. Physical Chemistry Chemical Physics.
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Enantioselective reductive allylic alkylation enabled by dual photoredox/palladium catalysis. Chemical Communications.
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Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. The Journal of Organic Chemistry.
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Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature.
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Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters.
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Chiral Polyoxygenated Tertiary Alcohols through Kiyooka Aldol Reaction. Synlett.
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Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks.
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Stereospecific Coupling of Alcohols and Carbanion Nucleophiles through a Circular P(V) Activation Manifold. Journal of the American Chemical Society.
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Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2.
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Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. Organic Letters.
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A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis.
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- 4. researchgate.net [researchgate.net]
Cost-effectiveness analysis of different synthetic pathways to 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
An in-depth technical analysis for the synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS: 1698519-66-2).
Executive Summary
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is a highly specialized, sterically hindered building block utilized in the development of lipophilic spirocyclic scaffolds and custom active pharmaceutical ingredients (APIs)[1]. The synthesis of this molecule presents a unique chemical challenge: the target bromine atom must be installed at a neopentyl-like position adjacent to a strained cyclobutane ring. Improper selection of brominating agents often leads to poor yields due to competing elimination reactions or, more severely, acid-catalyzed cyclobutane ring-expansion to cyclopentyl derivatives.
This guide provides an objective, data-driven comparison of three distinct synthetic pathways from the precursor (1-(pentan-2-yl)cyclobutyl)methanol, evaluating their cost-effectiveness, scalability, and mechanistic reliability.
Mechanistic Overview of Synthetic Pathways
Pathway A: Modified Phosphite-Halogenation (The Industrial Standard)
This method utilizes triphenylphosphite [P(OPh)₃] and elemental bromine (Br₂) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[2].
-
Expertise & Causality: Unlike classical Appel reactions that rely on expensive triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS), P(OPh)₃ is significantly cheaper and remains liquid at room temperature, drastically improving large-scale handling[3]. The use of DMF is critical; as a strongly solvating polar aprotic solvent, it stabilizes the anionic nucleophiles and the bulky oxyphosphonium intermediate[2]. This stabilization prevents the strained cyclobutane ring from undergoing carbocation-mediated rearrangement. Furthermore, the byproduct (triphenyl phosphate) is easily separated via distillation, avoiding the tedious chromatographic separation required for triphenylphosphine oxide[3].
Pathway B: Classical Phosphorus Tribromide (PBr₃) Bromination
A direct, single-step reaction using PBr₃ in dichloromethane (DCM).
-
Expertise & Causality: While reagent costs are exceptionally low, PBr₃ generates strongly acidic conditions (HBr byproduct). In the presence of a sterically hindered neopentyl-like alcohol, this frequently triggers ring-expansion (yielding cyclopentane derivatives) or elimination, drastically reducing the yield of the desired cyclobutane product. It is generally avoided for high-purity API synthesis.
Pathway C: Sulfonate Ester Activation (Two-Step High Fidelity)
The alcohol is first converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N), followed by a Finkelstein-type displacement using lithium bromide (LiBr) in acetone.
-
Expertise & Causality: This pathway avoids harsh Lewis acids entirely, offering the highest fidelity and near-zero risk of ring rearrangement. However, the two-step nature, combined with the high cost of anhydrous lithium salts and poor atom economy (generating stoichiometric amine hydrochloride and lithium sulfonate waste), makes it cost-prohibitive for large-scale manufacturing.
Quantitative Data & Performance Comparison
| Pathway | Primary Reagents | Est. Reagent Cost ($/mol) | Typical Yield | Scalability | Ring Rearrangement Risk | Atom Economy |
| A (Industrial) | P(OPh)₃, Br₂, DMF | Low (<$50) | 78–85% | High (Liquid reagents) | Low (DMF stabilizes intermediate) | Moderate |
| B (Classical) | PBr₃, DCM | Very Low (<$40) | 50–60% | Moderate | High (Acidic conditions) | High |
| C (Two-Step) | MsCl, Et₃N, LiBr, Acetone | High (>$120) | 80–90% | Low (Salt waste generation) | Very Low (Neutral conditions) | Low |
Workflow Visualization
Comparison of synthetic pathways for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane.
Experimental Protocols (Self-Validating Systems)
Protocol A: Triphenylphosphite/Bromine in DMF (Optimized Industrial Method)
This protocol is adapted from validated industrial patent methodologies to ensure high purity and scalability[2],[3].
-
Reactor Preparation: Into a clean, dry jacketed reactor equipped with a mechanical stirrer and under a continuous nitrogen atmosphere, load 5.1 equivalents of anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add 1.0 equivalent of Triphenylphosphite [P(OPh)₃].
-
Bromine Complex Formation: Slowly introduce 1.05 equivalents of elemental Bromine (Br₂) while maintaining the internal temperature strictly below 12°C.
-
In-Process Control (IPC): Regulate the stirring speed as the reaction medium's fluidity changes due to the formation of the bromophosphonium complex[2]. Controlling this exotherm prevents the degradation of the active complex.
-
-
Substrate Addition: Adjust the reactor jacket set point to -12°C. Slowly introduce 1.0 equivalent of (1-(pentan-2-yl)cyclobutyl)methanol, ensuring the internal temperature does not exceed -5°C[2].
-
Causality: Maintaining sub-zero temperatures during the nucleophilic attack suppresses the unwanted ring-expansion side reactions characteristic of strained cyclobutanes.
-
-
Maturation & Workup: Allow the mixture to slowly return to room temperature over 2 hours. Wash the organic layer with carbonated water (pH 8 buffer) to neutralize residual acids, then dry the organic phase over anhydrous CaCl₂[4].
-
Purification: Isolate the final product via vacuum distillation (approx. 5 mbar at 65°C) to achieve >98% GC relative purity[4].
Protocol C: Two-Step Mesylation/Finkelstein (High-Fidelity Alternative)
Use this protocol when absolute structural fidelity is required for small-scale discovery chemistry, and cost is not the primary constraint.
-
Mesylation: Dissolve (1-(pentan-2-yl)cyclobutyl)methanol (1.0 eq) in anhydrous DCM. Add Triethylamine (1.5 eq) and cool the system to 0°C.
-
Activation: Dropwise add Methanesulfonyl chloride (1.2 eq). Stir for 2 hours at 0°C.
-
Causality: The mild basic conditions neutralize HCl as it forms, completely preventing acid-catalyzed ring expansion.
-
-
Isolation: Quench with ice water, extract with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the mesylate intermediate.
-
Displacement: Dissolve the crude mesylate in anhydrous acetone. Add anhydrous Lithium Bromide (3.0 eq).
-
Reflux: Heat the mixture to reflux (56°C) for 12-18 hours.
-
Causality: Because the 1-position is highly sterically hindered (neopentyl-like), the Sₙ2 displacement is slow. The continuous precipitation of insoluble Lithium Mesylate out of the acetone solution drives the reaction equilibrium forward.
-
-
Workup: Filter the precipitated salts, concentrate the filtrate, and purify via short-path distillation to yield the pure brominated cyclobutane.
References
- Title: US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)
- Title: CN103435439A - Preparation method of bromomethyl cyclobutane Source: Google Patents URL
Sources
- 1. chemscene.com [chemscene.com]
- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 3. CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents [patents.google.com]
- 4. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
Safety Operating Guide
Advanced Protocol for the Safe Handling and PPE Configuration of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
Welcome to the operational safety and handling guide for 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane (CAS: 1698519-66-2) [1]. As a Senior Application Scientist, my goal is to provide you with more than just a regulatory checklist. To build a self-validating safety culture in your laboratory, you must understand the mechanistic reasoning behind every piece of Personal Protective Equipment (PPE) and operational protocol you utilize.
Chemical Profiling & Hazard Causality
To design an effective defense, we must first understand the molecular behavior of the threat. 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane consists of a highly branched, lipophilic hydrocarbon framework (a cyclobutane ring and a pentyl chain) attached to a primary bromomethyl group.
-
Extreme Lipophilicity : The C10 hydrocarbon tail ensures that this compound will rapidly partition into and penetrate the lipid bilayers of human skin.
-
Electrophilic Reactivity : As a primary alkyl bromide, the carbon-bromine bond is highly susceptible to bimolecular nucleophilic substitution (SN2). In a biological context, this makes the molecule a potent alkylating agent capable of reacting with nucleophilic sites on proteins and DNA, presenting severe sensitization and potential mutagenic risks[2].
Because of its rapid dermal penetration and alkylating potential, standard laboratory PPE is insufficient.
Mandatory PPE Framework (The "Armor")
Every piece of protective equipment must be selected based on chemical compatibility data, not convenience.
-
Hand Protection (Critical) : Do not rely on standard 4-mil nitrile gloves for continuous handling. Halogenated organics and alkyl bromides rapidly permeate and degrade standard nitrile and latex, often without visible macroscopic damage[3].
-
Primary Choice: Viton (Fluorocarbon) or Norfoil (Silver Shield) gloves . These materials provide the necessary chemical resistance against halogenated solvents and alkyl bromides[4].
-
Secondary Choice (Dexterity): If the bulkiness of Viton impedes delicate handling, use a double-gloving technique with heavy-duty nitrile (minimum 8-mil). Treat this strictly as splash protection. If a single drop contacts the glove, the outer glove must be doffed and replaced immediately[3].
-
-
Eye & Face Protection : Chemical splash goggles (ANSI Z87.1+) are mandatory. If transferring volumes greater than 50 mL, a face shield must be worn over the goggles to protect mucous membranes from aerosolized droplets[2].
-
Body Protection : A flame-retardant (FR) lab coat with fitted cuffs. For bulk transfers, a chemical-resistant Neoprene or Viton apron is required to prevent lap-spills from soaking through to the skin.
-
Respiratory Protection : All handling must occur within a certified, hard-ducted chemical fume hood with a face velocity of 80-100 fpm to prevent inhalation of volatile organic vapors[2].
Quantitative PPE Compatibility Data
| PPE Component | Material Specification | Est. Breakthrough Time (Alkyl Bromides) | Replacement Protocol |
| Gloves (Primary) | Viton / Fluorocarbon | > 480 minutes | Re-use permitted if uncontaminated |
| Gloves (Secondary) | Heavy-Duty Nitrile (8-mil) | < 10 minutes (Splash only) | Immediate replacement upon contact |
| Syringes (Approved) | All-Glass / PTFE or Polypropylene | N/A (Chemically Inert) | Clean immediately post-use |
| Syringes (Hazard) | Plastic with Rubber Elastomer | < 2 minutes (Swelling) | DO NOT USE |
Operational Workflow & Equipment Compatibility
The physical tools you use are just as critical as your PPE.
The Syringe Swelling Hazard : A common, yet dangerous, failure point when handling alkyl bromides is the use of standard disposable plastic syringes with rubber plunger seals. Alkyl bromides will rapidly dissolve into the rubber gasket, causing it to swell, seize inside the barrel, and potentially pop off. This leads to a catastrophic chemical spill directly over the user's hands[5].
Step-by-Step Handling Methodology
-
Pre-Operation Verification : Verify fume hood flow. Clear the workspace of incompatible materials (strong bases, oxidizing agents, and reactive nucleophiles like azides or amines).
-
Containment Setup : Line the hood floor with a chemical spill mat (polypropylene absorbent). Place the reagent bottle in a secondary containment tray.
-
Tool Selection : Use only all-glass gas-tight syringes with PTFE (Teflon) tips , or all-polypropylene syringes (e.g., Norm-Ject) that lack a rubber elastomer seal[5].
-
Extraction & Transfer : Extract the required volume, keeping the needle tip within the secondary containment zone at all times. Transfer the liquid slowly down the side of the reaction vessel to prevent aerosolization.
-
Immediate Decontamination : Rinse the syringe immediately with a compatible non-halogenated solvent (e.g., acetone or ethyl acetate) into the designated waste container. Allowing the bromide to sit will degrade the PTFE seals over time.
Emergency Response & Spill Management
-
Dermal Exposure : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Crucial Causality: Do NOT use solvents (like ethanol or acetone) to wash the skin; this will strip the skin's natural lipid barrier and accelerate the dermal absorption of the lipophilic alkyl bromide[2].
-
Spill Protocol : Evacuate the immediate area. Don a respirator if the spill is outside the fume hood. Cover the spill with an inert, inorganic absorbent (e.g., Chemizorb, vermiculite, or dry sand). Do not use combustible materials like paper towels or sawdust, as the mixture may become highly flammable[2].
Waste Disposal Plan
-
Segregation : Dispose of all residues, first-rinse solvents, and contaminated consumables in a clearly labeled "Halogenated Organic Waste" carboy.
-
Incompatibility Warning : Never mix unreacted alkyl bromides with waste streams containing strong bases, ammonia, or sodium azide. Doing so can lead to exothermic runaway reactions or the generation of explosive intermediate compounds.
Process Visualization
Operational workflow and emergency logic for handling alkyl bromides.
References
-
Material Safety Data Sheet - HYPERSOLVE - Ecolink . Source: ecolink.com. URL:[Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety . Source: fsu.edu. URL:[Link]
-
Lab syringes compatibility : r/Chempros . Source: reddit.com. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
